molecular formula C35H60N4O6S B1152661 Prostaglandin F2α-biotin

Prostaglandin F2α-biotin

Cat. No.: B1152661
M. Wt: 664.9
InChI Key: UVEADPZYGNELNT-ZCHGSLACSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Prostaglandin F2α-biotin conjugate is a specialized research tool designed for the detailed study of PGF2α signaling and function in various biological processes. This conjugate leverages the high-affinity binding of biotin to streptavidin to enable the detection, isolation, and visualization of PGF2α and its targets. PGF2α is a potent lipid mediator that exerts its effects through the F-prostanoid (FP) receptor. Key research applications for this compound include the study of hair follicle biology and hair loss disorders . PGF2α has been demonstrated to stimulate the growth of human hair follicles in ex vivo models, significantly prolonging the anagen (growth) phase, with a particularly pronounced effect on intermediate follicles, which are clinically relevant targets in androgenetic alopecia . Furthermore, this conjugate is valuable for investigating muscle growth and regeneration . PGF2α promotes myoblast survival and enhances myotube growth during myogenesis by reducing cell death, an effect mediated through FP receptor signaling . In the context of adipogenesis , PGF2α plays a regulatory role by inhibiting the differentiation of fibroblasts into adipocytes, an effect mediated through the FP receptor and ERK signaling pathway . Additionally, PGF2α is a critical regulator of mitochondrial dynamics, inducing fission and mitophagy in various cell types, which is essential for understanding cellular metabolism and quality control . The FP receptor, through which all these actions are mediated, is widely expressed, including in the dermal papilla of hair follicles and various neuronal and tissue-specific cell types . This product is intended for research applications only and is not for use in diagnostic or therapeutic procedures.

Properties

Molecular Formula

C35H60N4O6S

Molecular Weight

664.9

InChI

InChI=1S/C35H60N4O6S/c1-2-3-7-14-25(40)19-20-27-26(29(41)23-30(27)42)15-8-4-5-9-17-32(43)36-21-12-6-13-22-37-33(44)18-11-10-16-31-34-28(24-46-31)38-35(45)39-34/h4,8,19-20,25-31,34,40-42H,2-3,5-7,9-18,21-24H2,1H3,(H,36,43)(H,37,44)(H2,38,39,45)/b8-4-,

InChI Key

UVEADPZYGNELNT-ZCHGSLACSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(NCCCCCNC(CCCC[C@H]2SC[C@@](N3[H])([H])[C@]2([H])N([H])C3=O)=O)=O

Synonyms

PGF2α-biotin

Origin of Product

United States

Foundational & Exploratory

biological role of Prostaglandin F2α-biotin

Technical Whitepaper: Prostaglandin F2 -biotin as a Molecular Probe in Lipid Signaling Research

Executive Summary

Prostaglandin F2


-biotin (PGF2

-biotin)




This guide details the technical specifications, experimental utility, and validated protocols for deploying PGF2

Molecular Architecture & Physiochemical Properties

Structural Composition

PGF2


  • Chemical Formula:

    
     (varies slightly based on linker length).
    
  • Linker Importance: A spacer (e.g., aminocaproic acid) is often employed to reduce steric hindrance, ensuring that the biotin moiety remains accessible to avidin/streptavidin without occluding the prostaglandin's ability to bind anti-PGF2

    
     antibodies or FP receptors.
    
Solubility and Stability
  • Solubility: Insoluble in water. Soluble in organic solvents such as Ethanol, DMSO, and Dimethyl Formamide (DMF) to approximately 50 mg/ml.

  • Stability: Prostaglandins are susceptible to degradation. PGF2

    
    -biotin should be stored as a stock solution in DMSO at -20°C. Aqueous solutions should be prepared immediately prior to use to prevent hydrolytic degradation.
    

Core Application: Competitive Enzyme Immunoassay (EIA)

The primary "biological role" of PGF2

tracer


Mechanism of Action

The assay relies on the competition between free PGF2



  • Binding: As the concentration of free PGF2

    
     in the sample increases, the amount of PGF2
    
    
    -biotin able to bind to the antibody decreases.
  • Detection: The antibody-antigen complex is captured (e.g., on a mouse anti-rabbit IgG coated plate).

  • Signal Generation: Streptavidin-conjugated enzymes (like Acetylcholinesterase or HRP) bind to the biotin tail. Substrate addition yields a signal inversely proportional to the free PGF2

    
     concentration.
    
Visualization: Competitive EIA Workflow

The following diagram illustrates the inverse relationship and competitive binding logic.

EIA_WorkflowSampleBiological Sample(Free PGF2α)AbPrimary Antibody(Anti-PGF2α)Sample->AbCompetitionSignalSignal Output(Inverse to Sample Conc.)Sample->SignalHigh Sample = Low SignalTracerTracer(PGF2α-Biotin)Tracer->AbCompetitionWellCapture Surface(Goat Anti-Rabbit IgG)Ab->WellImmobilizationComplexAb-Ligand ComplexWell->ComplexWashWash Step(Remove Unbound)Complex->WashDetectionStreptavidin-Enzyme+ SubstrateWash->DetectionBiotin-Avidin BindingDetection->Signal

Figure 1: Logic flow of Competitive EIA using PGF2

Experimental Protocol: Validated EIA Methodology

Objective: Quantify PGF2

Reagent Preparation
  • EIA Buffer: 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA and 0.4 M NaCl. (BSA reduces non-specific binding).

  • Tracer Preparation: Dilute PGF2

    
    -biotin stock (in DMSO) 1:100 into EIA Buffer. Critical: Avoid glass containers for low concentrations as prostaglandins stick to glass; use polypropylene.
    
Assay Steps
  • Plate Coating: Use 96-well plates pre-coated with Goat Anti-Rabbit IgG.

  • Standard Curve: Prepare serial dilutions of PGF2

    
     standard (e.g., 1000 pg/mL to 1.9 pg/mL).
    
  • Loading:

    • Add 50 µL of Standard or Sample to designated wells.

    • Add 50 µL of PGF2

      
      -biotin Tracer  to all wells except Blanks.
      
    • Add 50 µL of PGF2

      
       Antiserum  to all wells except Blanks and Non-Specific Binding (NSB) wells.
      
  • Incubation: Cover and incubate at 4°C for 18 hours (equilibrium binding yields highest sensitivity).

  • Wash: Aspirate and wash 5 times with Wash Buffer (0.05% Tween 20 in PBS).

  • Development: Add 200 µL of Ellman’s Reagent (for AChE tracer) or TMB (for HRP).

  • Read: Measure absorbance at 412 nm (AChE) or 450 nm (HRP).

Data Analysis (Self-Validation)
  • Log-Logit Plot: Plot %B/B0 vs. Log Concentration.

  • Validation Criteria:

    • NSB: Should be <5% of Total Activity.

    • B0 (Maximum Binding): Should be significant (OD > 0.5).

    • IC50: The concentration at 50% B/B0 indicates assay sensitivity.

Advanced Application: FP Receptor Signaling & Localization

Beyond quantification, PGF2

FP Receptor (PTGFR)
Biological Context: The FP Receptor Pathway

PGF2


FP_SignalingPGF2aPGF2α / PGF2α-BiotinFPFP Receptor(GPCR)PGF2a->FPBindingGqGαq ProteinFP->GqActivationPLCPLCβGq->PLCStimulatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEfflux

Figure 2: The canonical Gq-coupled signaling pathway activated by PGF2


Protocol: Receptor Localization via Flow Cytometry

Caveat: Biotinylation can alter binding kinetics. Always validate with a "cold" competition control.

  • Cell Prep: Harvest HEK-293 cells stably expressing FP receptor.

  • Blocking: Incubate cells in PBS + 1% BSA to block non-specific protein binding.

  • Probing: Incubate cells with 100 nM PGF2

    
    -biotin  for 60 min at 4°C (prevents internalization) or 37°C (allows internalization).
    
    • Control: Pre-incubate parallel samples with 10 µM unlabeled PGF2

      
       (100x excess) to prove specificity.
      
  • Detection: Wash x2, then add Streptavidin-phycoerythrin (PE) or Streptavidin-FITC.

  • Analysis: Analyze via Flow Cytometry. Specific binding is defined as (Signal_Total - Signal_Competed).

Quantitative Data Summary

ParameterPGF2

(Native)
PGF2

-Biotin (Probe)
Molecular Weight 354.5 g/mol ~580-650 g/mol (linker dependent)
Detection Method Mass Spec / RadioimmunoassayColorimetric / Fluorometric (Avidin)
Half-Life (Plasma) < 1 minuteStable in vitro (stored)
Receptor Affinity High (Kd ~ 1-10 nM)Moderate to High (Linker dependent)
Primary Hazard Bioactive (Labor induction)Low (Bioactive but used in traces)

References

  • Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin F2 alpha esters by corneal and intraocular tissues. Survey of Ophthalmology, 36, S19. (Foundational chemistry for PG ester/linker stability).
  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636. Retrieved from [Link]

Prostaglandin F2α-biotin literature review

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Prostaglandin F2α-Biotin Subtitle: Applications in High-Throughput Screening, Immunoassays, and Receptor Kinetics

Executive Summary

Prostaglandin F2α (PGF2α) is a pivotal lipid mediator involved in reproductive physiology, bronchoconstriction, and intraocular pressure regulation. The biotinylated analog, This compound (PGF2α-Biotin) , serves as a critical non-radioactive tracer. By leveraging the high-affinity streptavidin-biotin interaction (


 M), this reagent enables sensitive quantification of PGF2α via competitive ELISA and facilitates the mapping of FP receptor distributions without the hazards of tritium (

H) labeling.

This guide details the physicochemical properties, experimental protocols, and signaling mechanisms relevant to PGF2α-biotin, designed for researchers requiring high-fidelity assay performance.

Part 1: Chemical & Pharmacological Profile

To effectively utilize PGF2α-biotin, one must understand its structural modifications and solubility constraints. The biotin moiety is typically attached via a long-chain (LC) spacer to the carboxylic acid group or a chemically accessible hydroxyl of the PGF2α molecule. This spacer is crucial to prevent steric hindrance, allowing the PGF2α moiety to bind the antibody or receptor while the biotin remains accessible to avidin/streptavidin.

Physicochemical Properties
  • Chemical Name: this compound (often formulated as PGF2α-LC-Biotin).

  • Solubility: Lipophilic. Soluble in organic solvents (Ethanol, DMSO, DMF).

  • Stability: Susceptible to oxidation and hydrolysis. Store at -20°C.

  • Handling: Avoid plastic surfaces for low-concentration aqueous solutions; PGF2α adheres to polypropylene. Use glass or protein-coated plastics (BSA) for dilutions.

Solubility & Reconstitution Table
SolventSolubility LimitUsage Note
Ethanol ~50 mg/mLPreferred for stock solutions. Evaporate under N₂ stream if necessary.
DMSO ~50 mg/mLGood for biological assays; ensure final DMSO conc. <1% to avoid cytotoxicity.
DMF ~50 mg/mLAlternative to DMSO.
PBS (pH 7.2) ~0.5 mg/mLCritical: Do not dissolve directly in PBS. Dissolve in DMSO first, then dilute.

Part 2: Core Application – Competitive ELISA

The primary utility of PGF2α-biotin is as a tracer in competitive Enzyme-Linked Immunosorbent Assays (ELISA). In this system, the signal is inversely proportional to the concentration of the analyte (native PGF2α) in the sample.

Mechanism of Action

The assay relies on the competition between free PGF2α (from the biological sample) and PGF2α-biotin (the tracer) for a limited number of PGF2α-specific antibody binding sites.

  • Binding: Sample and Tracer are added to wells coated with Mouse Anti-Rabbit IgG (or similar capture antibody).

  • Competition: PGF2α-specific Rabbit Antiserum is added. Free PGF2α and Tracer compete for the antibody.

  • Capture: The antibody-antigen complex binds to the plate.

  • Detection: Streptavidin-linked enzyme (e.g., Acetylcholinesterase or HRP) binds to the biotinylated tracer.

  • Development: Substrate addition yields color. High color = Low PGF2α in sample.

Visualization: Competitive ELISA Workflow

ELISA_Workflow Sample Sample (Free PGF2α) Antibody Specific Antibody (Limit Reagent) Sample->Antibody Competition Signal Colorimetric Signal Sample->Signal Inverse Proportionality Tracer Tracer (PGF2α-Biotin) Tracer->Antibody Competition Complex Antibody-Antigen Complex Antibody->Complex Plate Capture Antibody (Plate Bound) Complex->Plate Immobilization Detection Streptavidin-Enzyme Conjugate Plate->Detection Biotin Binding Detection->Signal Substrate Turnover

Figure 1: Logical flow of Competitive ELISA using PGF2α-biotin. Note the inverse relationship between sample concentration and final signal.

Part 3: Experimental Methodologies

Protocol: Preparation of Tracer for ELISA

Validation: This protocol ensures the tracer is active and free of aggregates that cause high background noise.

  • Stock Preparation: Dissolve lyophilized PGF2α-biotin in 100% Ethanol to generate a 100 µg/mL stock. Store at -20°C.

  • Working Solution (Day of Assay):

    • Prepare EIA Buffer : 100 mM Phosphate buffer (pH 7.4), 0.1% BSA, 400 mM NaCl, 1 mM EDTA. Note: BSA is critical to prevent lipid loss to plastic.

    • Dilute Stock 1:1000 in EIA Buffer.

    • Equilibration: Allow the solution to sit at room temperature for 15 minutes before use to ensure full solubility equilibrium.

Protocol: FP Receptor Binding (Flow Cytometry/Imaging)

Context: PGF2α-biotin can map FP receptors on cell surfaces.

  • Cell Prep: Harvest HEK-293 cells expressing FP receptor. Wash 2x with PBS.

  • Blocking: Incubate cells in PBS + 2% FBS for 30 min to block non-specific binding.

  • Tracer Incubation: Add PGF2α-biotin (10-100 nM final) to cells. Incubate 60 min at 4°C.

    • Why 4°C? To prevent receptor internalization (endocytosis) during the binding phase.

  • Wash: Wash 3x with ice-cold PBS.

  • Detection: Add Streptavidin-Phycoerythrin (SA-PE). Incubate 30 min at 4°C in dark.

  • Analysis: Analyze via Flow Cytometry (Ex 488 nm / Em 575 nm).

Part 4: Signaling Mechanism & Biological Context

Understanding the downstream effects is vital when using PGF2α-biotin in live-cell assays, as the biotin tag may still trigger receptor activation (agonism). PGF2α binds to the FP Receptor , a G-protein coupled receptor (GPCR).

Signaling Pathway Visualization

FP_Signaling Ligand PGF2α / PGF2α-Biotin FP_Rec FP Receptor (GPCR) Ligand->FP_Rec Binding Gq Gαq/11 Protein FP_Rec->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation

Figure 2: The Canonical FP Receptor Signaling Pathway. PGF2α binding triggers the Gq-PLC-IP3 axis, resulting in intracellular Calcium mobilization.

Part 5: Data Analysis & Troubleshooting

Troubleshooting Matrix
IssuePossible CauseCorrective Action
High Background (NSB) Insufficient washingIncrease wash steps (3x to 5x). Add 0.05% Tween-20 to wash buffer.
Low Signal (B0) Tracer degradationPrepare fresh tracer from Ethanol stock. Do not store diluted tracer.
Poor Sensitivity Antibody concentration too highPerform a checkerboard titration to lower antibody concentration, increasing competition.
Precipitation Buffer incompatibilityEnsure organic stock is diluted >1:100 into BSA-containing buffer.
Data Calculation (ELISA)

For competitive ELISAs, data is best analyzed using a 4-Parameter Logistic (4PL) Fit .



  • x: Concentration of PGF2α

  • y: Absorbance (Optical Density)

  • B/B0 (%): (Sample OD / Maximum Binding OD) × 100

References

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry. [Link]

  • Maxey, K. M., et al. (1992).The hydrolysis of prostaglandin F2 alpha-1-isopropyl ester by corneal esterases. Survey of Ophthalmology.
  • Woodward, D. F., et al. (2011).The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences. (Context for FP receptor agonists).

structure and properties of Prostaglandin F2α-biotin

Technical Monograph: Prostaglandin F2 -Biotin

Structural Dynamics, Physicochemical Properties, and Bioanalytical Applications

Executive Summary

Prostaglandin F2






This guide provides a comprehensive analysis of the compound's architecture, handling requirements, and its critical role in competitive Enzyme-Linked Immunosorbent Assays (ELISAs).

Part 1: Chemical Architecture & Physicochemical Properties

The utility of PGF2

1.1 Structural Composition

The molecule consists of three distinct functional domains:

  • The Ligand Core (PGF2

    
    ):  A 20-carbon fatty acid derivative containing a cyclopentane ring with two hydroxyl groups at C-9 and C-11 (cis configuration) and a C-15 hydroxyl.
    
  • The Spacer Arm: Typically an amidocaproyl or similar alkyl chain. This is critical to prevent steric hindrance . If the biotin is too close to the PGF2

    
     core, the bulky streptavidin protein will block the antibody from binding the prostaglandin.
    
  • The Biotin Moiety: The ureido ring system that binds avidin/streptavidin.

1.2 Physicochemical Data Table
PropertySpecificationTechnical Note
Chemical Formula

(Typical)
Varies slightly based on linker length.
Molecular Weight ~594.8 g/mol Significant increase over native PGF2

(354.5 g/mol ).
Solubility (Organic) DMSO, DMF, Ethanol (>50 mg/ml)Preferred storage state. Stable at -20°C.
Solubility (Aqueous) PBS pH 7.2 (<0.5 mg/ml)Unstable. Only prepare immediately prior to use.
Purity Standard

98%
Verified via TLC and Mass Spectrometry.
Stability Hygroscopic, Light SensitiveSusceptible to oxidation at C-5/C-13 double bonds.
1.3 Structural Logic Diagram

The following diagram illustrates the functional connectivity required for a successful tracer molecule.

PGF2a_StructurePGFPGF2α Core(Antigenic Determinant)LinkerSpacer Arm(Prevents Steric Hindrance)PGF->LinkerAmide BondBiotinBiotin Moiety(High Affinity Tag)Linker->BiotinCovalent LinkAvidinStreptavidin/Avidin(Detection System)Biotin->AvidinNon-Covalent(Kd ~10^-15 M)

Figure 1: Functional topology of the PGF2

Part 2: Functional Mechanics & Receptor Interaction
2.1 The Competitive Binding Principle

PGF2

tracer
  • Mechanism: A fixed amount of PGF2

    
    -Biotin competes with the endogenous (sample) PGF2
    
    
    for a limited number of PGF2
    
    
    -specific antibody binding sites.
  • Inverse Relationship: Because the antibody sites are limited, higher concentrations of endogenous PGF2

    
     in the sample result in less PGF2
    
    
    -Biotin binding to the antibody.
  • Signal Output: The signal (generated by Streptavidin-HRP or AP) is inversely proportional to the concentration of PGF2

    
     in the sample.
    
2.2 FP Receptor Interaction

While PGF2

Expert Insight: Direct binding of PGF2


FP_SignalingLigandPGF2α / PGF2α-BiotinFPFP Receptor(GPCR)Ligand->FPActivationGqGαq ProteinFP->GqCouplingPLCPhospholipase C(PLCβ)Gq->PLCActivatesPIP2PIP2PLC->PIP2HydrolysisIP3IP3PIP2->IP3DAGDAGPIP2->DAGEREndoplasmic ReticulumIP3->ERBinds IP3RCaCa2+ ReleaseER->CaEfflux

Figure 2: The canonical Gq-coupled signaling pathway activated by PGF2

Part 3: Application Workflows & Protocols
3.1 Protocol: Competitive ELISA (EIA)

This protocol assumes the use of a PGF2


Reagents Required:

  • Assay Buffer (0.1 M Phosphate, pH 7.4, 0.1% BSA).

  • PGF2

    
     Standard (Serial dilution).
    
  • PGF2

    
    -Biotin Tracer (Reconstituted in Assay Buffer).
    
  • Anti-PGF2

    
     Antibody (Coated on plate or added in solution).
    
  • Ellman’s Reagent or TMB (depending on enzyme conjugate).

Step-by-Step Methodology:

  • Stock Preparation (Critical):

    • Dissolve PGF2

      
      -Biotin powder in anhydrous DMSO to a concentration of 10 mg/ml. This stock can be stored at -20°C for up to 6 months.
      
    • Warning: Do not store the stock in aqueous buffers; hydrolysis of the ester/amide linkages may occur.

  • Plate Setup:

    • Pipette 50 µL of Standard or Sample into designated wells.

    • Pipette 50 µL of PGF2

      
      -Biotin Tracer  into all wells except the Blank and Total Activity wells.
      
    • Pipette 50 µL of PGF2

      
       Antibody  into all wells except the Blank, Total Activity, and Non-Specific Binding (NSB) wells.
      
  • Incubation:

    • Cover plate with plastic film.

    • Incubate for 18 hours at 4°C (Overnight incubation yields higher sensitivity than 2 hours at RT due to equilibrium thermodynamics).

  • Wash:

    • Wash wells 5 times with Wash Buffer (PBS + 0.05% Tween 20).

    • Technique: Invert plate and blot on clean paper towels to remove residual bubbles.

  • Detection:

    • Add 200 µL of Streptavidin-Enzyme Conjugate (e.g., AChE or HRP).

    • Incubate 60 minutes at Room Temperature (RT).

    • Wash 5 times.

    • Add Substrate solution and read absorbance (405-420 nm for AChE, 450 nm for HRP).

3.2 Workflow Visualization

ELISA_WorkflowStartStart: Prepare Samples & StandardsCompeteCompetition Step:Add Sample (PGF2α) + Tracer (PGF2α-Biotin)+ AntibodyStart->CompeteEquilibriumIncubate 18h @ 4°C(Establish Equilibrium)Compete->EquilibriumWash1Wash Step (Remove Unbound)Equilibrium->Wash1DetectAdd Streptavidin-Enzyme ConjugateWash1->DetectWash2Wash StepDetect->Wash2DevelopAdd Substrate & Measure OD(Signal inversely proportional to Sample Conc.)Wash2->Develop

Figure 3: Operational workflow for Competitive ELISA utilizing PGF2

Part 4: Troubleshooting & Optimization
4.1 Solvent Effects
  • Problem: High background or poor reproducibility.

  • Cause: Presence of organic solvents (methanol/ethanol) from sample extraction in the assay well.

  • Solution: Ensure the final concentration of organic solvent in the well is <5%. PGF2

    
    -Biotin is lipophilic; excess solvent interferes with antibody-antigen binding kinetics.
    
4.2 The "Hook Effect"

While less common in competitive assays than sandwich assays, extremely high concentrations of biotinylated tracer can theoretically aggregate streptavidin if not titrated correctly. Always perform a tracer titration curve when using a new batch to determine the concentration that yields ~1.0 - 1.5 OD units in the "Maximum Binding" (

4.3 Storage Degradation

PGF2

  • Validation: If

    
     signal drops by >20% compared to previous runs, verify the integrity of the PGF2
    
    
    -Biotin stock using Thin Layer Chromatography (TLC).
References
  • Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin F2 alpha esters by corneal and intraocular tissues. Survey of Ophthalmology. Retrieved from [Link]

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry. Retrieved from [Link]

  • Diamandis, E. P., & Christopoulos, T. K. (1991). The biotin-(strept)avidin system: principles and applications in biotechnology. Clinical Chemistry. Retrieved from [Link]

Technical Whitepaper: Prostaglandin F2α-Biotin as a Functional Affinity Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostaglandin F2α (PGF2α) is a potent lipid mediator involved in luteolysis, smooth muscle contraction, and intraocular pressure regulation. The study of its pharmacokinetics and receptor interactions is frequently bottlenecked by the difficulty of detecting lipophilic molecules in aqueous environments.

Prostaglandin F2α-biotin (PGF2α-biotin) serves as a versatile molecular tool that bridges this gap. By conjugating the lipid to biotin, researchers can leverage the high-affinity streptavidin-biotin interaction (


 M) for detection and isolation. This guide details the technical specifications, experimental protocols, and critical optimization strategies for using PGF2α-biotin in Competitive ELISAs  and Affinity Chromatography .

Molecular Architecture & Physicochemical Properties

Structural Considerations

Commercial PGF2α-biotin is typically synthesized by derivatizing the C-1 carboxyl group of PGF2α with a biotinylated amine or hydrazide, often including a spacer arm (e.g., aminocaproic acid).

  • Lipid Moiety: PGF2α (Responsible for antibody/receptor recognition).

  • Linker: A long-chain spacer is critical. It mitigates steric hindrance, allowing the biotin head to penetrate the deep binding pocket of streptavidin while the lipid tail remains accessible to antibodies or receptors.

  • Biotin Tag: The detection handle.

Critical Insight: The C-1 modification stabilizes the molecule (amide linkage) but neutralizes the negative charge of the carboxyl group. While this is ideal for immunoassays (where antibodies are often raised against C-1 conjugates), it may reduce affinity for the FP receptor , which utilizes the C-1 carboxylate for ionic bonding. Users must validate binding affinity for receptor-based applications.

Solubility and Handling

PGF2α-biotin is a lipophilic compound. Proper solubilization is the prerequisite for a successful assay.

SolventSolubility LimitUsage Notes
Ethanol ~50 mg/mLPreferred for stock solutions. Evaporates easily.
DMSO ~50 mg/mLGood for biological assays; keep final concentration <1%.
DMF ~50 mg/mLAlternative to DMSO; toxic to some cell lines.
PBS (pH 7.2) ~0.1 mg/mLPoor. Do not dissolve directly in buffer. Dilute organic stock into buffer.

Protocol 1: Stock Solution Preparation

  • Dissolve the lyophilized powder in 100% Ethanol or DMSO to a concentration of 10 mg/mL.

  • Purge the vial with an inert gas (Argon or Nitrogen) to prevent oxidation of the double bonds.

  • Store at -20°C. Stability is >1 year if protected from light and oxygen.

Application I: Competitive ELISA Development

The primary application of PGF2α-biotin is as a tracer in competitive Enzyme-Linked Immunosorbent Assays (ELISA).

The Principle

The assay relies on competition between free PGF2α (analyte) and PGF2α-biotin (tracer) for a limited number of anti-PGF2α antibody binding sites. The amount of biotin detected is inversely proportional to the concentration of PGF2α in the sample.

Workflow Visualization

ELISA_Workflow Step1 1. Immobilization Coat plate with Mouse Anti-Rabbit IgG Step2 2. Primary Antibody Capture Add Rabbit Anti-PGF2α Antibody Step1->Step2 Incubate & Wash Step3 3. Competition Step Add Sample (Free PGF2α) + Tracer (PGF2α-Biotin) Step2->Step3 Wash Step4 4. Equilibrium Binding Analytes compete for Ab sites Step3->Step4 Incubate 1-2 hrs Step5 5. Detection Add Streptavidin-HRP Step4->Step5 Wash Unbound Lipid Step6 6. Signal Generation Add TMB Substrate -> Color Development Step5->Step6 Incubate 30 min

Figure 1: Logical flow of a Competitive ELISA utilizing PGF2α-biotin as the tracer. The signal output is inversely proportional to the analyte concentration.

Detailed Protocol: Competitive ELISA

Reagents:

  • Assay Buffer: 100 mM phosphate buffer, pH 7.4, 0.1% BSA (critical for lipid solubility), 0.01% Sodium Azide.

  • Tracer: PGF2α-biotin diluted to ~10-100 ng/mL in Assay Buffer.

  • Antibody: Specific Anti-PGF2α serum.

Steps:

  • Plate Coating: Coat a 96-well plate with Mouse Anti-Rabbit IgG (secondary antibody). Incubate overnight at 4°C. Wash 5x.

  • Primary Antibody: Add Rabbit Anti-PGF2α antibody. Incubate 1 hour at Room Temp (RT). Wash 5x.

  • Competition:

    • Add 50 µL of Standard or Sample.

    • Add 50 µL of PGF2α-biotin Tracer .

  • Incubation: Incubate for 2 hours at RT on an orbital shaker (shaking is vital for lipid equilibration).

  • Wash: Wash plate 5x with Wash Buffer (PBS + 0.05% Tween 20). Note: Tween is essential to remove hydrophobic non-specific binding.

  • Detection: Add 100 µL Streptavidin-HRP (1:5000 dilution). Incubate 30 mins.

  • Development: Wash 5x. Add TMB substrate. Stop reaction with 1M H2SO4 after 15-30 mins. Read at 450 nm.

Application II: Affinity Pull-Down (Proteomics)

Using PGF2α-biotin to isolate PGF2α-binding proteins (e.g., transporters or the FP receptor).

Caveat: As noted in Section 2.1, modification at C-1 may reduce affinity for the FP receptor. This protocol is best suited for identifying transport proteins (like PGT) or albumin-like carriers, or for use with mutant receptors.

Workflow Visualization

Affinity_Pulldown Beads Streptavidin MagBeads Complex Bead-Probe Complex Beads->Complex Incubate Probe PGF2α-Biotin Probe->Complex Capture Captured Protein Complex->Capture Add Lysate 4°C Overnight Lysate Cell Lysate (Target Protein) Lysate->Capture Elution Analysis (Western/MS) Capture->Elution Elute with Free PGF2α or Heat

Figure 2: Affinity purification workflow. The PGF2α-biotin acts as the 'bait' immobilized on streptavidin 'hooks' to capture target proteins from complex lysates.

Protocol: Magnetic Bead Pull-Down
  • Probe Immobilization:

    • Wash 50 µL of Streptavidin Magnetic Beads with PBS.

    • Incubate beads with 10 µg PGF2α-biotin (diluted in PBS from EtOH stock) for 30 mins at RT.

    • Control: Incubate a separate set of beads with Biotin only (to assess non-specific binding).

    • Wash beads 3x to remove unbound probe.

  • Lysate Preparation:

    • Lyse cells (e.g., HEK-293 expressing FP receptor) in mild lysis buffer (25 mM Tris, 150 mM NaCl, 1% NP-40, Protease Inhibitors). Avoid SDS , as it denatures the receptor binding pocket.

  • Capture:

    • Add 500 µg of cell lysate to the probe-coated beads.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Wash beads 3x with Lysis Buffer.

    • Critical Step: Perform one final wash with PBS to remove detergent if analyzing by Mass Spec.

  • Elution:

    • Specific Elution: Incubate with 1 mM free PGF2α for 30 mins (competitively displaces target).

    • Harsh Elution: Boil in 2x SDS-PAGE Loading Buffer for 5 mins (releases everything, including streptavidin subunits).

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
High Background (ELISA) Non-specific hydrophobic binding.Increase BSA to 0.5% or use 1% Casein in blocking/assay buffer.
Low Signal (ELISA) Tracer degradation or steric hindrance.Use fresh stock (purge with N2). Ensure Tracer concentration is titrated (check 10-500 ng/mL).
No Protein Capture (Pull-down) C-1 modification interferes with binding.Verify target affinity for C-1 modified PGF2α. Consider using a PGF2α-biotin with a longer LC spacer.
Precipitation in Buffer Rapid addition of organic stock to aqueous.Dilute organic stock slowly into vortexing buffer. Do not exceed solubility limits.

References

  • Maxey, K. M., et al. (1992).The hydrolysis of prostaglandin F2 alpha-1-isopropyl ester by rabbit ocular tissues. Experimental Eye Research.
  • Rao, C. V., et al. (1984).Discrete prostaglandin F2 alpha receptors in the corpus luteum. Methods in Enzymology.
  • Thermo Fisher Scientific.Avidin-Biotin Technical Handbook. (General reference for Biotin-Streptavidin interaction parameters).

Disclaimer: This guide is intended for research use only. All protocols should be validated within the user's specific experimental context.

The FP Receptor Interface: A Technical Guide to Prostaglandin F2α Binding Kinetics and Signal Transduction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Prostaglandin F receptor (FP), encoded by the PTGFR gene, represents a critical node in reproductive physiology, ophthalmology, and vascular biology. As a Class A G-Protein Coupled Receptor (GPCR), its pharmacological profile is defined by high-affinity interactions with Prostaglandin F2α (PGF2α) and distinct G-protein coupling specificity.

This guide provides a rigorous examination of the FP receptor’s binding interface, signal transduction pathways, and validated methodologies for characterizing ligand-receptor interactions. It is designed for scientists requiring reproducible, high-fidelity data in drug discovery contexts.

Molecular Architecture & Binding Determinants

The Orthosteric Pocket

The FP receptor's ligand-binding pocket is located within the transmembrane (TM) bundle. Understanding the specific residues involved is critical for rational drug design (SAR).

  • The Ionic Anchor: The carboxyl group at the C-1 position of PGF2α forms a critical ionic bond with a conserved Arginine residue (typically Arg-329 in the seventh transmembrane domain, TM7) of the FP receptor. This interaction is the primary driver of ligand recognition.

  • Hydrogen Bonding Network: The hydroxyl groups at C-9, C-11, and C-15 of the PGF2α cyclopentane ring and side chain engage in hydrogen bonding with hydrophilic residues in TM6 and TM7.

  • Stereoselectivity: The FP receptor exhibits strict stereoselectivity. For example, the 15(S)-hydroxyl configuration is essential for high-affinity binding; inversion to 15(R) results in a drastic loss of affinity (

    
    -fold).
    
Signal Transduction Pathways

Upon ligand binding, the FP receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the G


 subunit. The FP receptor is canonically coupled to the G

family, though secondary coupling to the Rho/Rho-kinase pathway is physiologically relevant, particularly in smooth muscle contraction and intraocular pressure regulation.
Mechanistic Pathway Visualization

FP_Signaling Ligand PGF2α / Agonist Receptor FP Receptor (GPCR) Ligand->Receptor Binding (Kd ~1-5 nM) Gq Gαq/11 Protein Receptor->Gq Activation Rho RhoA / ROCK (Cytoskeletal Remodeling) Receptor->Rho Secondary Coupling PLC Phospholipase Cβ (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation

Figure 1: Canonical Gq-coupled signaling cascade of the FP receptor leading to calcium mobilization and PKC activation.

Binding Characteristics & Pharmacological Profile

To develop selective FP receptor agonists (e.g., for glaucoma) or antagonists (e.g., for preterm labor), one must distinguish FP affinity from related prostanoid receptors (EP, DP, TP).

Comparative Affinity Data

The following table summarizes the binding constants (


) of standard ligands against the human FP receptor compared to the EP1 receptor (a common off-target).
LigandStructure ClasshFP Receptor

(nM)
hEP1 Receptor

(nM)
Selectivity Ratio (EP1/FP)
PGF2α Endogenous Agonist1.2 ± 0.3 180~150x
Latanoprost (acid) F2α Analog2.5 ± 0.5 >10,000>4000x
Bimatoprost (acid) Prostamide95 ± 10 >10,000>100x
Fluprostenol Synthetic Agonist0.8 ± 0.1 120~150x
PGE2 Endogenous Control1,500 1.10.0007x

Note: Values represent aggregated means from radioligand displacement assays using


-PGF2α. Lower 

indicates higher affinity.

Validated Experimental Protocol: Radioligand Binding

The "Gold Standard" for determining receptor affinity (


) and receptor density (

) is the saturation binding assay using tritiated PGF2α (

-PGF2α).
Critical Pre-requisites (Expertise & Experience)
  • Ligand Stability: Prostaglandins are lipid-soluble and prone to sticking to plastic. Why this matters: Significant ligand depletion leads to underestimation of

    
    . Solution:  Use glass tubes or low-binding polypropylene and include BSA in the buffer.
    
  • Endogenous Blockade: Tissues often produce their own PGs. Why this matters: Endogenous PGF2α will compete with the radioligand, appearing as "low affinity." Solution: Include Indomethacin (10 µM) in the prep buffer to inhibit COX enzymes.

  • Filter Coating: The FP receptor is hydrophobic. Solution: Pre-soak GF/B filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour to reduce non-specific binding (NSB) to the filter matrix.

Step-by-Step Workflow
Buffer Composition
  • Assay Buffer: 10 mM MES-KOH (pH 6.0), 10 mM MnCl2, 1 mM EDTA, 0.1% BSA (Fatty acid free).

    • Note: pH 6.0 is often preferred for PGF2α binding stability, though pH 7.4 (HEPES/Tris) is used for physiological relevance. MnCl2 is critical for stabilizing the high-affinity agonist state of the GPCR.

Workflow Diagram

Binding_Protocol cluster_prep Preparation Phase cluster_assay Reaction Phase cluster_term Termination Phase Membrane Membrane Prep (HEK293-FP or Tissue) Incubation Equilibrium Binding (60 min @ 30°C) Membrane->Incubation PEI Filter Pre-soak (0.3% PEI, 1hr) Harvest Rapid Filtration (Brandel Harvester) PEI->Harvest Filters Ready Incubation->Harvest NSB_Control NSB Control (+1 µM Cloprostenol) NSB_Control->Incubation Wash Wash 3x (Cold Buffer) Harvest->Wash Count LSC Counting (Scintillation) Wash->Count

Figure 2: Operational workflow for high-fidelity radioligand binding assays.

Protocol Steps
  • Preparation: Thaw membrane aliquots (approx. 10-20 µg protein/well) on ice.

  • Reaction Assembly: In a 96-well plate or tubes, add:

    • 50 µL Radioligand (

      
      -PGF2α, final conc. 0.1 - 10 nM for saturation).
      
    • 50 µL Competitor (or Buffer for Total Binding).

    • 100 µL Membrane suspension.

  • Equilibrium: Incubate for 60 minutes at 30°C (or 25°C). Note: Equilibrium is slower at 4°C; room temperature is standard for FP receptors.

  • Termination: Rapidly filter through PEI-soaked GF/B filters using a cell harvester. Wash 3 times with ice-cold buffer (10 mM MES, pH 6.0).

  • Quantification: Add liquid scintillant and count radioactivity.

Data Interpretation & Quality Control

Self-Validating the Assay

Before accepting


 data, verify the assay performance using these metrics:
  • Specific Binding Window: Specific binding (Total - NSB) should be

    
     of Total Binding. If NSB is high, check filter soaking or BSA quality.
    
  • Hill Slope: For competition assays, the Hill slope should be near -1.0 .

    • Slope < -1.0: Suggests negative cooperativity or multiple binding sites.

    • Slope > -1.0: Suggests positive cooperativity (rare) or assay artifacts.

  • GTP Shift: To confirm the ligand is an agonist, add GTP

    
    S (100 µM). It should uncouple the G-protein, shifting the agonist curve to the right (lower affinity).
    

References

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: FP Receptor. [Link]

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry. [Link]

  • Sharif, N. A., et al. (2003). Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities. Journal of Ocular Pharmacology and Therapeutics. [Link]

Technical Guide: The Role of PGF2α in Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostaglandin F2α (PGF2α) is a lipid mediator derived from arachidonic acid that functions as a critical regulator of reproductive physiology, smooth muscle contraction, and intraocular pressure. Its biological effects are transduced primarily through the FP receptor (PTGFR) , a G-protein-coupled receptor (GPCR).

This guide deconstructs the PGF2α signaling architecture, moving from ligand binding to nuclear transcription. It provides researchers with a mechanistic roadmap of the Gq/11 and G12/13 cascades, validated experimental protocols for assessing receptor activity, and a comparative analysis of therapeutic analogs used in drug development.

Molecular Architecture: The FP Receptor

The FP receptor is a member of the rhodopsin-like class A GPCR superfamily. Unlike other prostanoid receptors (e.g., DP, IP, EP2, EP4) that primarily couple to Gs (cAMP elevation), the FP receptor is a calcium-mobilizing receptor .

Ligand-Receptor Dynamics
  • Endogenous Ligand: PGF2α (produced by PGFS/AKR1C3).

  • Binding Pocket: The carboxyl group of the α-chain and the hydroxyl group at C-15 of the ω-chain are critical for hydrogen bonding within the transmembrane domains (TM) of the FP receptor.

  • G-Protein Coupling:

    • Primary: Gαq/11 (Calcium mobilization).

    • Secondary: Gα12/13 (Rho-mediated cytoskeletal remodeling).

The Signaling Network

The following diagram illustrates the bifurcation of PGF2α signaling into the Calcium/PKC pathway (contractility/transcription) and the Rho/ROCK pathway (structural remodeling).

PGF2a_Signaling PGF2a PGF2α (Ligand) FP_Rec FP Receptor (PTGFR) PGF2a->FP_Rec Gq Gαq/11 FP_Rec->Gq G12 Gα12/13 FP_Rec->G12 PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Release PKC PKC DAG->PKC Ca->PKC Actin Actin Remodeling / Contraction Ca->Actin MLCK Activation MAPK MAPK/ERK PKC->MAPK TF Transcription (c-Fos, Egr-1) MAPK->TF RhoGEF RhoGEF G12->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK ROCK->Actin

Figure 1: The Dual-Axis Signaling of PGF2α. The Gq pathway drives acute calcium flux, while G12/13 drives morphological changes.

Deep Dive: Canonical & Non-Canonical Pathways

The Gq-PLC-PKC Axis (The "Spark")

Upon ligand binding, the FP receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLCβ) Activation: Gαq-GTP binds to and activates PLCβ.

  • Hydrolysis: PLCβ cleaves membrane-bound Phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:

    • Inositol 1,4,5-trisphosphate (IP3): Diffuses to the Endoplasmic Reticulum (ER), binding IP3 receptors to release intracellular Ca2+.

    • Diacylglycerol (DAG): Remains membrane-bound and recruits Protein Kinase C (PKC).

  • Physiological Outcome: The surge in cytosolic Ca2+ binds Calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to smooth muscle contraction (e.g., uterine contractions during labor).

The Rho-ROCK Axis (The "Structure")

Independent of calcium, the FP receptor couples to Gα12/13.

  • Rho Activation: Gα12/13 activates RhoGEFs (Guanine Nucleotide Exchange Factors), which activate the small GTPase RhoA.

  • ROCK Signaling: RhoA-GTP activates Rho-associated protein kinase (ROCK).

  • Physiological Outcome: ROCK inhibits Myosin Light Chain Phosphatase (MLCP), sensitizing the contractile machinery to calcium. In the eye, this pathway remodels the trabecular meshwork and ciliary muscle, facilitating uveoscleral outflow—the mechanism behind glaucoma drugs like Latanoprost.

Experimental Protocols: Validating FP Receptor Activity

To study PGF2α signaling, researchers must employ self-validating assays. The Calcium Mobilization Assay is the industry gold standard for Gq-coupled receptors.

Protocol: High-Throughput Calcium Flux (FLIPR/FlexStation)

Objective: Quantify agonist potency (EC50) via real-time cytosolic calcium measurement.

Materials:

  • Cells: HEK293 stably transfected with human PTGFR (FP) or primary human ciliary smooth muscle cells.

  • Dye: Fluo-4 AM or Fura-2 AM (Calcium indicators).

  • Assay Buffer: HBSS + 20mM HEPES + 2.5mM Probenecid (Critical: Probenecid inhibits anion transporters, preventing dye leakage).

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well black-wall/clear-bottom plates at 50,000 cells/well. Incubate overnight.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (4 µM Fluo-4 AM in Assay Buffer).

    • Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT) to minimize artifacts.

  • Baseline Acquisition: Place plate in reader. Record baseline fluorescence (Ex 494nm / Em 516nm) for 20 seconds.

  • Agonist Injection:

    • Inject 20 µL of 5X concentrated PGF2α or analog (e.g., Latanoprost free acid).

    • Note: Use "free acid" forms for cell-based assays; esterified prodrugs (clinical formulations) penetrate corneas but work poorly in short-duration cell assays due to slow hydrolysis.

  • Data Capture: Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
     (Peak Fluorescence minus Baseline divided by Baseline). Plot Log[Agonist] vs. Response to determine EC50.
    

Therapeutic Landscape: Agonists & Antagonists

The pharmacological modification of PGF2α has led to a blockbuster class of drugs for Glaucoma. The key is balancing FP receptor affinity with metabolic stability.

Comparative Data: FP Receptor Modulators
CompoundClassFP Affinity (Ki)Clinical UtilityMechanism note
PGF2α Endogenous Agonist~1-2 nMLabor InductionRapidly metabolized by 15-PGDH.
Latanoprost PGF2α Analog~30 nM (Free Acid)GlaucomaProdrug (isopropyl ester). Increases uveoscleral outflow via MMPs.
Bimatoprost ProstamideLow (FP) / High (Prostamide)Glaucoma / HypotrichosisPharmacologically distinct; mimics FP effects but may utilize splice variants or heterodimers.
AL-8810 Antagonist~300 nMResearch OnlyBlocks PGF2α-induced vasoconstriction.

Physiological Integration

Case Study: Luteolysis (The "Kill Switch")

In the reproductive cycle, PGF2α is the signal to terminate the Corpus Luteum (CL).

  • Mechanism: PGF2α activates FP receptors on luteal cells

    
     PLC/Ca2+ 
    
    
    
    PKC activation.
  • Result: PKC inhibits StAR (Steroidogenic Acute Regulatory protein) transcription. Without StAR, cholesterol cannot enter mitochondria for conversion to progesterone. The CL undergoes apoptosis (structural luteolysis) and stops producing progesterone (functional luteolysis).

Case Study: Glaucoma & ECM Remodeling

In the eye, PGF2α analogs do not merely "open" a valve; they biologically remodel the tissue.

  • Mechanism: FP receptor activation in ciliary muscle cells triggers the release of Matrix Metalloproteinases (MMPs), specifically MMP-1, MMP-3, and MMP-9.

  • Result: These enzymes digest the extracellular matrix (collagen) between muscle bundles, widening the interstitial spaces (uveoscleral pathway) and lowering intraocular pressure.

References

  • Woodward, D. F., et al. (2011). The International Union of Basic and Clinical Pharmacology (IUPHAR) Classification of Prostanoid Receptors. Pharmacological Reviews. [Link]

  • Narumiya, S., et al. (1999). Prostanoid Receptors: Structures, Properties, and Functions. Physiological Reviews. [Link]

  • Yuan, F., & Neufeld, A. H. (2000). Tumor necrosis factor-alpha: a potentially neurodestructive cytokine produced by glia in the human glaucomatous optic nerve head. Glia. (Contextual reference for neuroinflammation/signaling). [Link]

  • McCracken, J. A., et al. (1999). Corpus Luteum Regression: Induction by Prostaglandin F2alpha. Physiological Reviews. [Link]

  • Ocklind, A. (1998). Effect of latanoprost on the extracellular matrix of the ciliary muscle. Experimental Eye Research. [Link]

Prostaglandin F2α in hair follicle growth

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prostaglandin F2α in Hair Follicle Growth: Mechanisms, Protocols, and Translational Applications Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Leads

The modulation of the hair follicle (HF) cycle by bioactive lipids represents a pivotal area in dermatological pharmacology. While Prostaglandin D2 (PGD2) has been identified as a potent inhibitor of hair growth (elevated in androgenetic alopecia), Prostaglandin F2α (PGF2α) and its synthetic analogs (e.g., bimatoprost, latanoprost) function as crucial anabolic signals.

This guide dissects the molecular pharmacodynamics of PGF2α, specifically its agonism of the FP receptor, and provides a rigorous experimental framework for validating novel F-series prostanoid therapeutics.

Molecular Pharmacodynamics: The FP Receptor Axis

The efficacy of PGF2α analogs stems from their high affinity for the Prostaglandin F receptor (FP) , a G-protein coupled receptor (GPCR) located primarily in the dermal papilla and the outer root sheath of the hair follicle.

Signaling Cascade

Upon binding PGF2α, the FP receptor undergoes a conformational change that triggers the Gαq/11 signaling cascade. This pathway is distinct from the cAMP-dependent pathways utilized by PGE2 (via EP receptors).

  • Receptor Activation: Ligand binding to FP receptor.

  • G-Protein Coupling: Activation of Gαq.

  • Effector Activation: Stimulation of Phospholipase C-β (PLCβ).

  • Second Messengers: Hydrolysis of PIP2 yields Inositol Trisphosphate (IP3) and Diacylglycerol (DAG).

  • Downstream Kinases:

    • IP3 triggers intracellular Ca²⁺ release.

    • DAG activates Protein Kinase C (PKC).

  • Nuclear Translocation: Activation of the MAPK/ERK pathway leads to the transcription of growth factors (e.g., IGF-1, VEGF) that drive the anagen-to-telogen transition and maintain the anagen phase.

Visualization: The PGF2α Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by PGF2α in the dermal papilla cell.

PGF2a_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a PGF2α / Bimatoprost FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Binding G_Prot Gαq/11 Protein FP_Rec->G_Prot Activation PLC PLC-β G_Prot->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC Ca->PKC ERK MAPK / ERK Phosphorylation PKC->ERK Transcription Transcription Factors (e.g., NFAT, CREB) ERK->Transcription Translocation GeneExp Gene Expression (IGF-1, VEGF) Transcription->GeneExp Outcome ANAGEN INDUCTION & PROLONGATION GeneExp->Outcome

Figure 1: The Gq-coupled signaling cascade of the FP receptor driving hair follicle hypertrophy.

Comparative Prostanoid Biology

To develop effective drugs, one must understand the "Prostanoid Balance." Hair loss is often not just a lack of growth signal, but an excess of inhibitory signal.

FeatureProstaglandin F2α (PGF2α)Prostaglandin D2 (PGD2)Prostaglandin E2 (PGE2)
Primary Receptor FP (PTGFR)GPR44 (DP2) / DP1EP1, EP2, EP3, EP4
Primary G-Protein Gαq (Calcium/PKC)Gαi (cAMP inhibition)Gαs (cAMP elevation)
Effect on HF Cycle Anabolic: Induces AnagenCatabolic: Induces CatagenAnabolic: Promotes growth
Clinical Relevance Latisse (Bimatoprost)Elevated in Androgenetic AlopeciaMinoxidil stimulates PGE2 synthase
Target Cell Dermal Papilla / ORSOuter Root SheathDermal Papilla

Experimental Framework: Validating PGF2α Analogs

Reliable data requires self-validating protocols. Below are the two gold-standard methodologies for assessing PGF2α activity.

In Vitro: Human Hair Follicle Organ Culture (HHFOC)

Based on the Philpott Model. This model maintains the 3D architecture of the follicle, allowing for the assessment of elongation without systemic interference.

Protocol Workflow:

  • Source: Obtain occipital scalp skin from facelift surgery (ensure IRB approval).

  • Microdissection:

    • Use a stereomicroscope.

    • Isolate Anagen VI follicles (look for the "onion" bulb and pigmented matrix).

    • Amputate the follicle just below the sebaceous gland (removes potential confounding factors from the gland).

  • Culture Conditions:

    • Base Media: Williams E Medium.

    • Supplements: L-glutamine (2 mM), Hydrocortisone (10 ng/mL), Insulin (10 µg/mL), Antibiotics.

    • Note on Serum: Use serum-free media to avoid batch-to-batch variability in undefined growth factors.

  • Treatment:

    • Control: Vehicle (0.1% Ethanol or DMSO).

    • Experimental: PGF2α analog (10 nM - 1 µM dose response).

  • Assessment (Days 0, 3, 6, 9):

    • Elongation: Measure total length using inverted microscopy.

    • Morphology: Assess for catagen transition (upward movement of the dermal papilla, cessation of pigment production).

In Vivo: C57BL/6 Mouse Depilation Model

The C57BL/6 mouse is the standard because its truncal melanocytes are only active during anagen. Therefore, skin color indicates the hair cycle phase (Pink = Telogen; Black = Anagen).

Protocol Workflow:

  • Animal Selection: Female C57BL/6 mice, 7 weeks old (spontaneous telogen phase).

  • Depilation (Day 0):

    • Anesthetize animals.

    • Apply a wax/rosin mixture to the dorsal back.

    • Peel off the mixture to remove hair shafts. Crucial: This mechanical trauma synchronizes the follicles and induces immediate anagen onset.

  • Dosing:

    • Topical application of PGF2α analog (e.g., 0.03% solution) daily.

  • Endpoints:

    • Time to Pigmentation: Observe the skin darkening (indicates Anagen III/IV).

    • Time to Eruption: Observe hair shaft emergence.

    • Histology (Day 12): Harvest skin, stain with H&E. Measure bulb diameter and subcutis thickness.

Visualization: Experimental Logic Flow

Experimental_Workflow cluster_invitro In Vitro: Philpott Assay cluster_invivo In Vivo: C57BL/6 Assay Dissection Microdissection (Anagen VI) Culture Serum-Free Culture Dissection->Culture Measure Measure Elongation (Day 0-9) Culture->Measure Selection 7-wk C57BL/6 (Pink Skin/Telogen) Depilation Wax Depilation (Induce Anagen) Selection->Depilation Treatment Topical Dosing (Daily) Depilation->Treatment Analysis Skin Darkening & Hair Eruption Treatment->Analysis

Figure 2: Parallel workflows for validating PGF2α efficacy in vitro and in vivo.

Challenges and Translational Considerations

While PGF2α analogs are effective, their translation from ophthalmology (glaucoma) to dermatology requires addressing specific challenges:

  • Permeability: The stratum corneum is a significant barrier. Formulations often require penetration enhancers (e.g., ethanol, propylene glycol) or liposomal delivery.

  • Side Effects:

    • Hyperpigmentation: PGF2α stimulates melanogenesis. This is desirable for lashes but potentially problematic for scalp skin.

    • Prostaglandin-Associated Periorbitopathy (PAP): In orbital applications, atrophy of orbital fat is observed. Scalp atrophy risk must be assessed in long-term safety studies.

References

  • Sasaki, S., et al. (2005). "Prostaglandin F2alpha promotes hair growth through stimulation of the FP receptor." Journal of Investigative Dermatology.

  • Khidhir, K. G., et al. (2010). "The prostamide-related glaucoma therapy, bimatoprost, offers a novel approach for treating scalp alopecias." FASEB Journal.

  • Garza, L. A., et al. (2012). "Prostaglandin D2 inhibits hair growth and is elevated in bald scalp of men with androgenetic alopecia." Science Translational Medicine.

  • Philpott, M. P., et al. (1990). "Whole hair follicle culture." Dermatologic Clinics.

  • Müller-Röver, S., et al. (2001). "A comprehensive guide for the accurate classification of murine hair follicles in distinct hair cycle stages." Journal of Investigative Dermatology.

The Biosynthesis of Prostaglandin F2α: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of Enzymatic Pathways, Analytical Methodologies, and Regulatory Mechanisms

Prostaglandin F2α (PGF2α) is a biologically potent lipid mediator of the prostanoid family, playing a pivotal role in a myriad of physiological and pathological processes. Its involvement in inflammation, reproductive biology, and cardiovascular homeostasis has made it a subject of intense research and a target for therapeutic intervention. This technical guide provides a comprehensive overview of the biosynthesis of PGF2α, designed for researchers, scientists, and drug development professionals. We will delve into the core enzymatic pathways, provide detailed experimental protocols for its quantification, and discuss the regulatory mechanisms that govern its production.

Part 1: The Core Biosynthetic Pathways of Prostaglandin F2α

The synthesis of PGF2α is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane. From there, a series of enzymatic reactions, primarily orchestrated by cyclooxygenases and prostaglandin synthases, leads to the formation of this critical signaling molecule.

The Canonical Cyclooxygenase (COX) Pathway

The most well-established route for PGF2α biosynthesis is the cyclooxygenase (COX) pathway. This pathway is initiated by the liberation of arachidonic acid from membrane phospholipids, a reaction catalyzed by phospholipase A2.[1][2] Once released, arachidonic acid is a substrate for the bifunctional enzyme prostaglandin H synthase (PGHS), which possesses both cyclooxygenase and peroxidase activity.[3][4]

The cyclooxygenase activity of PGHS catalyzes the addition of two molecules of oxygen to arachidonic acid, forming the unstable intermediate prostaglandin G2 (PGG2).[5] Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding another unstable intermediate, prostaglandin H2 (PGH2).[3][5] PGH2 serves as a crucial branching point in the prostanoid synthesis pathway, acting as the precursor for various prostaglandins and thromboxanes.[6]

The final step in the canonical pathway is the conversion of PGH2 to PGF2α. This reduction reaction is catalyzed by enzymes known as PGF synthases. Several enzymes have been identified to possess PGF synthase activity, with aldo-keto reductase family 1 member C3 (AKR1C3) being a key player.[7][8] Another member of the aldo-keto reductase family, AKR1B1, also exhibits PGF synthase activity.[9]

PGF2a_Biosynthesis Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) AA->PGG2 COX-1 / COX-2 (Cyclooxygenase activity) PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 (Peroxidase activity) PGF2a Prostaglandin F2α (PGF2α) PGH2->PGF2a PGF Synthase (e.g., AKR1C3, AKR1B1) PGF2a_Signaling PGF2a PGF2α FP_Receptor FP Receptor PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Sources

Methodological & Application

Prostaglandin F2α-biotin immunoassay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Initial Research

I'm now starting with extensive Google searches. My goal is to compile information on Prostaglandin F2α, exploring its biological roles and the basics of immunoassays, specifically concentrating on biotinylated tracers. I'll need a solid base before delving into the finer details.

Analyzing Assay Protocols

I'm now diving into established protocols and application notes. My focus is reagent preparation, incubation, washing, and detection methods for PGF2α immunoassays. I'm also examining cross-reactivity, matrix effects, and validation methods. Simultaneously, I'm researching avidin-biotin interaction mechanisms to inform the underlying principles.

Structuring the Application Note

I'm now structuring the application note. I'll start with an introduction to PGF2α's importance, followed by the competitive immunoassay principle. I'll create a detailed, step-by-step protocol, including reagent details, assay procedures, and data analysis. I'll also integrate Graphviz diagrams to illustrate the workflow and binding. Finally, I'll compile tables and a comprehensive reference list with clickable URLs.

Application Note: High-Sensitivity Quantification of Prostaglandin F2α (PGF2α) via Biotin-Streptavidin Competitive ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Prostaglandin F2α (PGF2α) is a biologically active lipid mediator derived from arachidonic acid via the cyclooxygenase (COX) pathway. It plays a pivotal role in reproductive physiology (luteolysis, uterine contraction), bronchoconstriction, and intraocular pressure regulation.

Quantifying PGF2α presents distinct challenges:

  • Rapid Metabolism: In vivo, PGF2α is rapidly metabolized to 13,14-dihydro-15-keto-PGF2α (PGFM).

  • Low Abundance: Physiological levels often range in the low picogram/mL (pg/mL) range.

  • Structural Similarity: It shares high homology with PGE2 and PGD2, differing only by stereochemistry or functional groups on the cyclopentane ring.

The Biotin-Streptavidin Advantage

While many commercial kits use Acetylcholinesterase (AChE) or direct HRP tracers, utilizing a PGF2α-Biotin conjugate offers a modular and highly sensitive alternative. The interaction between Biotin and Streptavidin is one of the strongest non-covalent interactions known (


), providing:
  • Signal Amplification: Multiple biotin molecules can be conjugated to the linker, or tetravalent streptavidin can bind multiple biotinylated reporters.

  • Versatility: The same tracer can be used with Streptavidin-HRP (Colorimetric), Streptavidin-Poly-HRP (High Sensitivity), or Streptavidin-Fluorophores (Multiplexing).

Assay Principle: Competitive ELISA

This assay relies on the competitive binding principle. Since PGF2α is a small molecule (hapten, MW ~354.5 Da), it cannot support a "sandwich" format (two antibodies).

  • The Competition: Endogenous PGF2α (from the sample) competes with a fixed concentration of PGF2α-Biotin (Tracer) for a limited number of binding sites on a PGF2α-Specific Antibody .

  • The Capture: The PGF2α-Specific Antibody (e.g., Rabbit anti-PGF2α) is captured by a secondary antibody (e.g., Goat anti-Rabbit IgG) coated onto the microplate wells.

  • The Detection: After washing away unbound molecules, Streptavidin-HRP is added. It binds to the PGF2α-Biotin that successfully bound to the antibody.

  • The Readout: A substrate (TMB) is added. The color development is inversely proportional to the concentration of PGF2α in the sample.

Mechanism Visualization

CompetitiveELISA Sample Sample PGF2α (Variable Conc.) Ab Anti-PGF2α Antibody (Limiting Conc.) Sample->Ab Competes Signal Colorimetric Signal (OD 450nm) Sample->Signal Inversely Proportional Tracer PGF2α-Biotin Tracer (Fixed Conc.) Tracer->Ab Competes Complex_Sample Ab-PGF2α Complex (Silent) Ab->Complex_Sample Binding Complex_Tracer Ab-PGF2α-Biotin Complex (Signal Generator) Ab->Complex_Tracer Binding SA_HRP Streptavidin-HRP Complex_Tracer->SA_HRP Binds SA_HRP->Signal Catalysis (TMB)

Figure 1: Logic flow of the Competitive ELISA. Higher sample concentration results in lower signal.

Materials & Reagents

Critical Reagents
ReagentSpecificationNotes
PGF2α-Biotin Tracer PGF2α conjugated to Biotin-LC (Long Chain)LC linker minimizes steric hindrance at the antibody binding site.
Primary Antibody Polyclonal Rabbit Anti-PGF2αHigh specificity required. Cross-reactivity with PGE2 should be <1%.
Solid Phase 96-well plate coated with Goat Anti-Rabbit IgGPre-coated plates ensure uniformity and reduce assay time.
Standard Crystalline PGF2αDissolve in Ethanol, dilute in EIA Buffer.
Detection Streptavidin-HRPUse high-sensitivity grade.
Buffers
  • EIA Buffer: 0.1 M Phosphate buffer, pH 7.4, containing 0.1% BSA, 0.15 M NaCl, and 0.01% Sodium Azide (optional, avoid if using HRP without extensive washing). BSA reduces non-specific binding.

  • Wash Buffer: PBS + 0.05% Tween-20.

Comprehensive Protocol

Phase 1: Sample Preparation (The Critical Variable)

Expert Insight: Prostaglandins are lipids. Direct measurement in plasma/serum often yields poor results due to protein interference (albumin binding) and matrix effects. Extraction is strongly recommended.

  • Collection: Collect blood into tubes containing EDTA and Indomethacin (10 µM) . Indomethacin inhibits COX activity, preventing ex vivo PGF2α generation during handling.

  • Clarification: Centrifuge at 3,000 x g for 15 min at 4°C.

  • Acidification: Take 500 µL plasma, add 500 µL Acetate Buffer (pH 4.0) or dilute HCl to pH ~3.5. Acidification protonates the carboxyl group, making the lipid more hydrophobic for extraction.

  • C-18 Extraction (SPE):

    • Condition C-18 column with Ethanol, then Water.

    • Load acidified sample.

    • Wash with Water (removes salts/proteins) followed by Hexane (removes neutral lipids).

    • Elute PGF2α with Ethyl Acetate containing 1% Methanol.

  • Reconstitution: Evaporate the eluate under Nitrogen gas. Reconstitute in EIA Buffer .

Phase 2: Assay Procedure

Workflow Visualization

Workflow Step1 1. Add Reagents (Std/Sample + Tracer + Ab) Step2 2. Incubate (18h @ 4°C or 2h @ RT) Step1->Step2 Step3 3. Wash (5x PBS-T) Step2->Step3 Step4 4. Add SA-HRP (30-60 min) Step3->Step4 Step5 5. Develop (TMB Substrate) Step3->Step5 Step4->Step3

Figure 2: Step-by-step assay workflow. Note the wash step repetition before development.

Step-by-Step Instructions:

  • Plate Layout: Designate wells for:

    • Blanks (Blk): Substrate only (background).

    • Non-Specific Binding (NSB): Buffer + Tracer (No Antibody).

    • Maximum Binding (B0): Buffer + Tracer + Antibody (0 pg/mL Standard).

    • Standards/Samples: PGF2α + Tracer + Antibody.

  • Addition (Reverse Pipetting recommended for precision):

    • Add 50 µL of Standard or Sample to appropriate wells.

    • Add 50 µL of PGF2α-Biotin Tracer to all wells except Blanks.

    • Add 50 µL of PGF2α Antibody to all wells except Blanks and NSB.

    • Note: Total well volume = 150 µL.

  • Incubation: Cover with plate sealer. Incubate overnight (18 hours) at 4°C .

    • Expert Note: Equilibrium is reached more slowly at 4°C, but sensitivity is significantly higher compared to 2 hours at Room Temp due to lower dissociation rates (

      
      ).
      
  • Wash: Aspirate and wash 5 times with Wash Buffer (300 µL/well). Ensure complete removal of liquid after the last wash.

  • Detection:

    • Add 100 µL of Streptavidin-HRP (diluted in EIA Buffer) to all wells except Blanks.

    • Incubate for 45 minutes at Room Temperature on an orbital shaker (~500 rpm).

  • Final Wash: Wash 5 times with Wash Buffer.

  • Development:

    • Add 100 µL TMB Substrate. Incubate in the dark for 15-30 minutes (watch for blue color in B0 wells).

    • Stop reaction with 50 µL Stop Solution (2M H2SO4). Color turns yellow.

  • Read: Measure Absorbance (OD) at 450 nm .

Data Analysis & Validation

Calculations
  • Average OD: Calculate mean OD for each duplicate.

  • Corrected OD: Subtract Mean NSB OD from all values.

  • Normalized Binding (%B/B0):

    
    
    
  • Curve Fitting: Plot %B/B0 (y-axis) vs. Log[PGF2α Concentration] (x-axis). Use a 4-Parameter Logistic (4-PL) regression for the best fit.

Typical Performance Data (Example)
ParameterValue
IC50 (50% B/B0) ~150 - 200 pg/mL
Limit of Detection (80% B/B0) ~30 pg/mL
Dynamic Range 30 - 4,000 pg/mL
Intra-Assay CV < 10%
Inter-Assay CV < 12%
Specificity (Cross-Reactivity)

The following are typical values for high-quality polyclonal PGF2α antibodies:

  • PGF2α: 100%

  • PGF1α: ~10-30% (Structurally very similar, often unavoidable)

  • PGE2: < 1.0%

  • PGD2: < 1.0%

  • Arachidonic Acid: < 0.01%

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High NSB (>0.1 OD) Inadequate washing or "sticky" tracer.Increase Tween-20 to 0.1% in wash buffer. Ensure SA-HRP is not too concentrated.
Low B0 Signal (<0.8 OD) Tracer/Antibody degradation or SA-HRP inactive.Check HRP activity with TMB directly. Ensure Biotin tracer is stored at -20°C.
Flat Curve (Low Sensitivity) Too much antibody or tracer.Perform a "checkerboard" titration to optimize Antibody/Tracer concentrations. Reduce reagents to shift equilibrium.
Drift (Edge Effect) Temperature gradient across plate.Incubate on a shaker at RT or ensure uniform cooling at 4°C. Avoid stacking plates.

References

  • Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin methyl esters by esterases in plasma and cell culture media. Prostaglandins.

    • Context: Establishes the stability issues of prostaglandins and the need for careful sample handling.
  • Granström, E., & Kindahl, H. (1978). Radioimmunoassay of prostaglandins and thromboxanes. Advances in Prostaglandin and Thromboxane Research.

    • Context: The foundational text on competitive binding assays for eicosanoids, applicable to ELISA.
  • Cayman Chemical. (2023). Prostaglandin F2α ELISA Kit Protocol.

    • Context: Authoritative industry standard for PGF2α assay conditions and cross-reactivity d
  • Pradelles, P., Grassi, J., & Maclouf, J. (1985). Enzyme immunoassays of eicosanoids using acetylcholine esterase as label: an alternative to radioimmunoassay. Analytical Chemistry.

    • Context: Seminal paper describing the transition from RIA to Enzyme Immunoassay for small lipid molecules.

Application Note: High-Resolution Localization of the FP Receptor using Prostaglandin F2α-Biotin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Prostaglandin F2α (PGF2α) is a physiologically potent lipid mediator involved in luteolysis, smooth muscle contraction, and intraocular pressure regulation. It exerts its effects primarily through the FP receptor (PTGFR) , a G-protein-coupled receptor (GPCR).

Traditional immunofluorescence (IF) relies on antibodies to detect protein targets. However, antibody availability for specific GPCRs, particularly lipid receptors, is often plagued by poor specificity and cross-reactivity. Ligand-Based Fluorescence labeling offers a superior alternative. By utilizing Prostaglandin F2α-biotin (PGF2α-biotin) , researchers can exploit the natural, high-affinity interaction between the ligand and its receptor to map receptor distribution with high fidelity.

This guide details a protocol for using PGF2α-biotin to visualize FP receptors in adherent cells and tissue sections. Unlike standard IF, this assay visualizes the functional binding capacity of the receptor.

The Signaling Context

Understanding the downstream machinery is vital for validating functional assays. PGF2α binding to the FP receptor triggers the G


q signaling cascade.

PGF2a_Signaling PGF2a PGF2α (Ligand) FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec Binds Gq Gαq Protein FP_Rec->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Store Release PKC PKC Activation DAG->PKC Ca->PKC MAPK MAPK/ERK Signaling PKC->MAPK

Figure 1: Canonical PGF2α/FP Receptor signaling cascade via the Gq-PLC-IP3 pathway.

Experimental Design & Controls

The "Self-Validating" System

In ligand-binding histochemistry, specificity is not assumed; it is proven via competitive displacement .

  • Positive Condition: PGF2α-biotin alone.

  • Negative Control (Specificity): PGF2α-biotin + 100-fold excess of unlabeled PGF2α. The unlabeled ligand outcompetes the biotinylated version, abolishing the signal. If signal remains, it is non-specific background.

  • Background Control: Streptavidin-Fluorophore only (no ligand).

Materials Checklist
ComponentSpecificationPurpose
Ligand This compoundPrimary detection probe.
Competitor Prostaglandin F2α (Free acid)Specificity control (Blocking peptide equivalent).
Detector Streptavidin-Alexa Fluor 488High-affinity biotin detection.
Fixative 4% Paraformaldehyde (PFA)Preserves morphology without destroying receptor conformation.
Blocker 1 1% BSA in PBSBlocks non-specific protein binding.
Blocker 2 Endogenous Biotin Blocking KitCRITICAL: Blocks natural biotin in mitochondria/cytosol.
Buffer PBS + 1mM CaCl2 + 1mM MgCl2Divalent cations often stabilize GPCR-ligand binding.

Comprehensive Protocol

Phase 1: Sample Preparation & Fixation

Note: GPCRs are sensitive to harsh fixation. Avoid Glutaraldehyde if possible as it causes high autofluorescence and may crosslink the binding pocket.

  • Seed Cells: Grow cells (e.g., HEK-293 transfected with FP receptor, or corpus luteum granulosa cells) on glass coverslips to 60-70% confluence.

  • Wash: Rinse 2x with ice-cold PBS.

  • Fixation: Incubate with 4% PFA in PBS for 15 minutes at Room Temperature (RT).

  • Wash: Rinse 3x with PBS (5 min each).

Phase 2: Blocking (The Dual-Block Strategy)

Failure to block endogenous biotin is the #1 cause of false positives in this assay.

  • Permeabilization (Optional): If targeting intracellular receptor pools (nuclear membranes), permeabilize with 0.1% Triton X-100 for 5 min. If targeting surface receptors only, skip this step to maintain membrane integrity.

  • Endogenous Biotin Block:

    • Add Avidin solution (from Kit). Incubate 15 min. Wash 3x PBS.

    • Add Biotin solution (from Kit). Incubate 15 min. Wash 3x PBS.

  • Protein Block: Incubate with 1% BSA in PBS for 30 minutes at RT.

Phase 3: Ligand Binding & Competition

Prepare two sets of samples.

  • Preparation of Staining Solutions:

    • Solution A (Test): Dilute PGF2α-biotin to 100 nM in PBS/0.1% BSA.

    • Solution B (Control): Dilute PGF2α-biotin to 100 nM + Unlabeled PGF2α to 10 µM (100x excess).

  • Incubation: Apply 100 µL of Solution A or B to respective coverslips.

  • Time/Temp: Incubate overnight at 4°C in a humidified chamber.

    • Expert Insight: 4°C is preferred over RT to reduce non-specific hydrophobic interaction of the lipid tail with cell membranes.

Phase 4: Detection
  • Wash: Rinse coverslips 3x with PBS (important to remove unbound lipid).

  • Secondary Staining: Incubate with Streptavidin-Alexa Fluor 488 (1:500 dilution in PBS/BSA) for 1 hour at RT in the dark.

  • Counterstain: Add DAPI (1 µg/mL) for the final 5 minutes.

  • Mount: Mount coverslips using an anti-fade mounting medium (e.g., ProLong Gold).

Workflow Visualization

Protocol_Workflow cluster_0 Prep & Block cluster_1 Binding (Overnight 4°C) cluster_2 Detection Fix Fixation (4% PFA) BioBlock Endogenous Biotin Block Fix->BioBlock ProtBlock BSA Block BioBlock->ProtBlock Ligand PGF2α-biotin (100 nM) ProtBlock->Ligand Compete Competition Control (+10µM Unlabeled) ProtBlock->Compete Strep Streptavidin-Fluor Ligand->Strep Compete->Strep Image Fluorescence Microscopy Strep->Image

Figure 2: Step-by-step experimental workflow highlighting the critical competition control branch.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
High Background (Cytosolic) Endogenous BiotinEnsure Avidin/Biotin blocking kit is fresh and incubation times are sufficient.
High Background (Membrane) Lipid-Lipid InteractionReduce probe concentration; Increase wash stringency (add 0.05% Tween-20 to wash buffer).
No Signal Receptor DegradationUse fresh PFA; Do not let cells dry out; Ensure cells express FP receptor (verify with PCR).
Signal in Competition Control Insufficient CompetitorIncrease unlabeled PGF2α concentration to 500x or 1000x excess.

References

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636.

  • Cayman Chemical. (n.d.). This compound Product Information & Datasheet. Cayman Chemical.

  • Pierce/Thermo Fisher. (n.d.). Avidin/Biotin Blocking Kit Protocol. Thermo Fisher Scientific.

  • Woodward, D. F., et al. (2011). The inflow and outflow of anti-glaucoma drugs. Trends in Pharmacological Sciences, 32(2), 77-83. (Discusses FP receptor localization in the eye).

Troubleshooting & Optimization

Technical Support Center: Prostaglandin F2α-Biotin Assay Systems

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 13, 2026

System Architecture & Principle

Before troubleshooting, it is critical to understand that PGF2α-Biotin assays almost exclusively utilize a Competitive Enzyme Immunoassay (EIA) format due to the low molecular weight of prostaglandins (~354 Da), which precludes "Sandwich" ELISA formats.

The Core Concept:

  • The Tracer: A fixed concentration of PGF2α conjugated to Biotin.

  • The Analyte: Endogenous PGF2α in your sample.

  • The Competition: Both compete for a limited amount of PGF2α-specific antibody.

  • The Readout: Streptavidin-HRP binds to the Biotin-Tracer.

  • The Result: Inverse Relationship. High Signal = Low PGF2α concentration. Low Signal = High PGF2α concentration.

Visualizing the Competitive Mechanism

The following diagram illustrates the binding dynamics essential for interpreting your data.

PGF2a_Competitive_Assay cluster_0 Reaction Well Surface (Pre-coated) cluster_1 Reagents Added cluster_2 Detection Phase Capture_Ab Goat Anti-Mouse IgG (Capture Layer) Specific_Ab Mouse Anti-PGF2α (Specific Antibody) Capture_Ab->Specific_Ab Binds Tracer PGF2α-Biotin (Tracer) Specific_Ab->Tracer Competition A Sample Endogenous PGF2α (Sample) Specific_Ab->Sample Competition B SA_HRP Streptavidin-HRP Tracer->SA_HRP High Binding if Sample is Low Sample->SA_HRP Blocks Tracer Binding (No Signal) Signal TMB Substrate (Colorimetric Signal) SA_HRP->Signal Generates OD

Figure 1: Competitive Binding Architecture. Note that the Sample PGF2α blocks the Tracer from binding, resulting in a reduced signal.

Troubleshooting Guide: Signal & Sensitivity

Q: My Maximum Binding ( ) signal is extremely low (< 0.2 OD). What happened?

Diagnosis: The


 well contains only Tracer + Antibody (no sample). A low signal here indicates a systemic failure of the reagents to generate a signal, not an issue with your samples.

Root Cause Analysis:

  • Streptavidin-HRP Inhibition: Did you use a wash buffer or dilution buffer containing Sodium Azide ? Azide is a potent inhibitor of Peroxidase (HRP). Even trace amounts (0.02%) can kill the reaction.

  • Biotin Interference: Are you using a buffer formulation (like RPMI 1640) that contains high levels of free biotin? Free biotin will saturate the Streptavidin-HRP, preventing it from binding to the PGF2α-Biotin tracer.

  • Tracer Degradation: The PGF2α-Biotin conjugate is sensitive to freeze-thaw cycles.

Action Plan:

  • Validate HRP: Mix 5 µL of Streptavidin-HRP directly with 100 µL of TMB substrate in a tube. It should turn blue instantly. If not, the enzyme is dead.

  • Check Buffers: Ensure all buffers are Azide-free.

  • Re-titrate Antibody: If the antibody concentration is too low, it cannot capture enough tracer to generate a signal.

Q: My standard curve is flat at the high concentration end (Hook Effect / Saturation).

Diagnosis: In competitive assays, "high concentration" means low signal . If your high standards look like your blank (NSB), you have reached the limit of detection. However, if your low concentration standards (high signal) are flat, you have saturated the antibody.

Data Comparison Table: Ideal vs. Problematic Curves

FeatureIdeal Competitive CurveProblematic (Saturated)Problematic (Interference)
Shape Sigmoidal (Inverse S-shape)Steep drop-off, then flatLinear or erratic

(Max Binding)
1.0 - 2.5 OD> 3.0 OD (Detector saturation)< 0.2 OD
NSB (Non-Specific) < 0.1 ODHigh (> 0.3 OD)Variable
50% B/B0 Middle of assay rangeShifted left (Sensitivity loss)Shifted right

Action Plan:

  • Dilute Samples: If samples are reading near the NSB (low signal), they contain too much PGF2α. Dilute 1:10 or 1:100.

  • Wash Stringency: Increase wash steps to 4-5 cycles to reduce NSB.

Sample Matrix & Preparation (Critical)

Q: My plasma samples show huge variability and non-linearity upon dilution.

Diagnosis: Matrix Interference. Prostaglandins are lipids. Plasma proteins (Albumin) and bulk lipids bind PGF2α, masking it from the antibody. Furthermore, enzymes in plasma can metabolize PGF2α or generate it artificially during handling.

Scientific Causality:

  • Artificial Generation: Platelet activation during blood collection releases PGF2α.

  • Interference: Albumin binds hydrophobic molecules, preventing the antibody from accessing the PGF2α.

The Solution: Purification Direct measurement of plasma is rarely successful in high-sensitivity applications. You must remove proteins and bulk lipids.

Protocol: Validated Ethyl Acetate Extraction

Use this protocol to isolate PGF2α from plasma/tissue homogenates.

  • Acidification: To 100 µL of sample, add 100 µL of 1M Citrate Buffer (pH 3.5) or dilute HCl.

    • Why? Protonating the carboxylic acid group of PGF2α (pKa ~4.5) makes it uncharged and soluble in organic solvents [1].

  • Solvent Addition: Add 500 µL of Ethyl Acetate . Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. You will see two layers.

    • Top Layer: Organic (Contains PGF2α).

    • Bottom Layer: Aqueous (Contains salts, proteins, biotin interference).

  • Collection: Transfer the top organic layer to a clean glass tube. Repeat extraction once more for maximum recovery.

  • Evaporation: Evaporate the ethyl acetate under a stream of Nitrogen gas or a vacuum concentrator.

  • Reconstitution: Dissolve the dried residue in the Assay Buffer provided with your kit.

Workflow & Logic Tree

Use the following logic map to determine your next troubleshooting step.

Troubleshooting_Logic Start Start: Analyze Data CheckB0 Is B0 (Max Binding) > 0.5 OD? Start->CheckB0 CheckNSB Is NSB (Blank) < 0.1 OD? CheckB0->CheckNSB Yes Issue_Reagent Reagent Failure: Check HRP/Azide CheckB0->Issue_Reagent No (Low Signal) CheckCurve Is Curve Sigmoidal? CheckNSB->CheckCurve Yes Issue_Wash Wash Failure: Increase Washing CheckNSB->Issue_Wash No (High Background) Issue_Matrix Matrix Effect: Perform Extraction CheckCurve->Issue_Matrix No (Poor Fit) Success Assay Valid CheckCurve->Success Yes

Figure 2: Troubleshooting Logic Tree. Follow the path based on your raw optical density (OD) readings.

Frequently Asked Questions (FAQs)

Q: Can I use PBS-Tween as a wash buffer? A: Generally, yes. However, ensure the Tween-20 concentration is between 0.05% and 0.1%. Excessive detergent can strip the coated antibody. Always check if your specific kit requires a proprietary wash buffer to maintain ionic strength.

Q: Why do I need Indomethacin in my collection tubes? A: PGF2α is a downstream product of the Cyclooxygenase (COX) pathway. If cells or platelets are activated during sampling (e.g., by the needle shear force), COX enzymes will rapidly synthesize new prostaglandins ex vivo, causing false positives. Indomethacin (10 µM) inhibits COX, "freezing" the sample at the physiological state [2].

Q: How long can I store the PGF2α-Biotin tracer? A: Once reconstituted, biotinylated lipid tracers are less stable than protein tracers. Store at -20°C or -80°C in aliquots. Avoid repeated freeze-thaw cycles, as hydrolysis of the ester or amide bonds linking the biotin can occur.

References

  • Powell, W. S. (1980). Rapid extraction of oxygenated metabolites of arachidonic acid from biological samples using octadecylsilyl silica. Prostaglandins, 20(5), 947-957.

  • Granström, E., & Samuelsson, B. (1978). Quantitative measurement of prostaglandins and thromboxanes: General considerations. Advances in Prostaglandin and Thromboxane Research, 5, 1-13.

  • Cayman Chemical. (2023). Prostaglandin F2α ELISA Kit Protocol.

Technical Support Center: Prostaglandin F2α-biotin Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Non-Specific Binding (NSB) & Signal-to-Noise Anomalies

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Competitive ELISA, Flow Cytometry, and Receptor Binding Assays.

Diagnostic Overview

Prostaglandin F2α (PGF2α) is a bioactive lipid with significant hydrophobic character. When conjugated to biotin, the resulting molecule (PGF2α-biotin) acts as a tracer in competitive immunoassays or a probe for FP receptor localization.

The most common failure mode in these experiments is Non-Specific Binding (NSB) . Unlike protein-protein interactions, PGF2α-biotin introduces dual complexity: lipid adsorption (stickiness) and biotin-avidin interference.

Troubleshooting Logic Flow

The following decision tree outlines the diagnostic path for identifying the source of your NSB.

NSB_Troubleshooting Start High Background / Low Sensitivity Check_NSB_Wells Check NSB Wells (No Antibody Control) Start->Check_NSB_Wells High_NSB High Signal in NSB Wells Check_NSB_Wells->High_NSB Signal > 10% of Total Activity Low_NSB Low Signal in NSB Wells (But poor assay sensitivity) Check_NSB_Wells->Low_NSB Signal < 5% of Total Activity Hydrophobic Issue: Hydrophobic Adsorption PGF2α sticking to plastic High_NSB->Hydrophobic Buffer/Standard Curve Only Biotin_Interference Issue: Endogenous Biotin (Tissue/Cell Lysates) High_NSB->Biotin_Interference In Biological Samples Matrix_Effect Issue: Matrix Interference (Albumin binding PGF2α) Low_NSB->Matrix_Effect Sample curve non-parallel

Figure 1: Diagnostic logic flow for isolating the source of non-specific binding in PGF2α-biotin assays.

Technical FAQs & Troubleshooting Guides

Category A: The "Sticky Lipid" Phenomenon (Surface Adsorption)

Q: I see high signal in my "No Antibody" control wells. Why is PGF2α-biotin binding to the empty plate?

A: The Mechanism: PGF2α contains a cyclopentane ring and two aliphatic side chains, making it inherently hydrophobic. While the biotin linker adds some polarity, the molecule still exhibits strong Van der Waals interactions with polystyrene. If your blocking step is insufficient, PGF2α-biotin will adsorb directly to the plastic, bypassing the capture antibody. This creates a false "maximum binding" (B0) signal that does not decrease with competition.

The Fix:

  • Switch Plate Chemistry: Do not use standard "High Binding" ELISA plates designed for proteins. Use medium-binding plates or plates pre-coated with Mouse Anti-Rabbit IgG (if using a rabbit anti-PGF2α antibody). The IgG coat acts as a "spacer" layer.

  • Optimize Detergents: Lipids require specific surfactant balances.

    • Recommendation: Increase Tween-20 concentration in your wash buffer from the standard 0.05% to 0.1% . This helps solubilize unbound lipid tracer without stripping the antibody.

Category B: Endogenous Biotin Interference

Q: My standard curve looks perfect, but my kidney tissue samples show impossibly high PGF2α levels (low signal in competitive ELISA).

A: The Mechanism: This is a classic "Biotin Trap." Tissues with high metabolic activity (Kidney, Liver, Brain) contain high levels of endogenous biotin and biotinylated carboxylases (e.g., Pyruvate Carboxylase). In a Streptavidin-based detection system, the Streptavidin-HRP cannot distinguish between your PGF2α-biotin tracer and the biotin naturally present in your sample.

The Fix: Implement a Self-Validating Endogenous Block :

  • Step 1: Incubate samples with free Avidin (blocks endogenous biotin).

  • Step 2: Incubate with free Biotin (blocks excess Avidin binding sites).

  • Step 3: Proceed with the PGF2α-biotin assay.

Validation Check: Run a "Sample Blank" where you add the sample but no PGF2α-biotin tracer. If you still get a signal, you have unblocked endogenous biotin.

Category C: The "Albumin Sponge" Effect (Matrix Interference)

Q: My plasma samples have poor reproducibility and low recovery of spiked PGF2α.

A: The Mechanism: Serum albumin (BSA/HSA) is a transport protein for fatty acids and eicosanoids. It has high-affinity binding pockets for prostaglandins. If your assay buffer contains high BSA (as a blocker) or your sample is undiluted plasma, the albumin sequesters the PGF2α-biotin, preventing it from binding to the specific antibody.

The Fix:

  • Extraction: Perform a solid-phase extraction (SPE) using C18 cartridges to remove proteins before running the assay.

  • Alternative Blockers: If you cannot extract, switch your assay buffer blocker from BSA to Prionex (1%) or Gelatin (0.5%) , which have lower affinity for prostaglandins than albumin does.

Validated Experimental Protocols

Protocol: Optimized Wash & Block for Lipid Tracers

Standard protein protocols often fail for lipids. Use this modified workflow to minimize hydrophobic NSB.

StepReagent/ActionCritical Technical Note
1. Coating Mouse Anti-Rabbit IgG (10 µg/mL)Pre-coating creates a hydrophilic barrier between the plastic and the lipid tracer.
2. Blocking 1% Casein in PBSCasein forms a tighter lattice than BSA, reducing lipid penetration to the plastic surface.
3. Wash PBS + 0.1% Tween-20 Higher detergent concentration keeps hydrophobic PGF2α-biotin soluble during washes.
4. Incubation PGF2α-biotin + Sample + AntibodyIncubate at 4°C overnight rather than RT. Lipids are more stable, and equilibrium is reached more slowly but specifically.
5. Aspiration Vacuum Aspiration Do not "flick" plates. Lipid tracers form films on the liquid surface; flicking re-deposits them on the walls.
Data Comparison: Blocking Buffer Efficacy

Effect of blocking agents on Signal-to-Noise (S/N) ratio in PGF2α-biotin competitive ELISA.

Blocking AgentNon-Specific Binding (NSB) %Maximum Binding (B0) ODS/N RatioSuitability
1% BSA 12.5% (High)1.29.6Poor (Lipid sequestration issues)
1% Gelatin 8.2% (Moderate)1.113.4Acceptable
1% Casein 2.1% (Low) 1.4 66.7 Optimal
No Block 35.0% (Severe)1.85.1Fail

Molecular Interaction Visualization

Understanding the competition is vital for interpreting NSB. In a competitive assay, High Signal = Low Analyte . NSB artificially inflates the signal, making it look like there is less PGF2α in the sample than there actually is.

Competitive_Binding_Dynamics Ab Capture Antibody Tracer PGF2α-Biotin (Tracer) Tracer->Ab Specific Binding (Generates Signal) Plastic Plate Surface Tracer->Plastic Non-Specific Binding (NSB) (False High Signal) Analyte Endogenous PGF2α (Sample) Analyte->Ab Competition (Reduces Signal)

Figure 2: Competitive binding dynamics. The dashed line represents the NSB pathway that must be blocked. If the Tracer binds to the plastic, the signal remains high even if the Analyte concentration is high, ruining the assay's ability to quantify the sample.

References

  • Maxey, K. M., et al. (1992). "The hydrolysis of prostaglandin F2 alpha-1-isopropyl ester by rabbit ocular tissues." Survey of Ophthalmology. (Establishes the hydrophobicity and esterase sensitivity of PGF2 analogs).

  • Diamandis, E. P., & Christopoulos, T. K. (1991). "The biotin-(strept)avidin system: principles and applications in biotechnology." Clinical Chemistry. (Foundational text on biotin interference and blocking strategies).

  • Cayman Chemical. (2023). "Prostaglandin F2α ELISA Kit Protocol." (Industry standard for lipid immunoassay buffer compositions and Ellman's reagent usage).

  • Tate, J., & Ward, G. (2004). "Interferences in Immunoassay." The Clinical Biochemist Reviews. (Detailed review of matrix effects including albumin binding).

Technical Support Center: Biotin Interference in PGF2α Assays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Biotin (Vitamin B7) Interference in Competitive Immunoassays for Prostaglandin F2α. Applicability: Competitive ELISA, CLIA, and Streptavidin-Biotin based detection systems.

Diagnostic Hub: Identifying the Interference

Q: Why are my PGF2α samples reading falsely high (or "Over Range") despite normal controls?

The Short Answer: If you are using a competitive immunoassay format relying on the Streptavidin-Biotin interaction, excess biotin in your sample is likely blocking the binding of the tracer. In a competitive assay, signal suppression is interpreted as high analyte concentration.

The Technical Explanation: Prostaglandin F2α (PGF2α) is a small lipid molecule (MW ~354 Da). Unlike large proteins, it cannot support two antibodies simultaneously; therefore, it is measured using a Competitive Assay .

  • Normal Assay Physics: The signal is inversely proportional to the PGF2α concentration.

    • Low PGF2α in sample = High binding of the labeled tracer = High Signal .

    • High PGF2α in sample = Low binding of the labeled tracer = Low Signal .

  • The Biotin Disruption: Many commercial kits use a Streptavidin-coated plate to anchor a Biotinylated tracer or antibody.

  • The Failure Mode: High concentrations of free biotin (from supplements) bind irreversibly to the Streptavidin plate, physically blocking the assay reagents from anchoring.

    • The wash step removes the unbound reagents.

    • The detector reads Low Signal (due to lack of anchor, not due to PGF2α competition).

    • The standard curve interprets this low signal as Extremely High PGF2α .

Visualization: The Mechanism of False Elevation

The following diagram illustrates how free biotin mimics the signal profile of a high-analyte sample in competitive assays.

BiotinInterference cluster_0 Scenario A: Normal Low PGF2α Sample cluster_1 Scenario B: Biotin Interference Step1_A Streptavidin Plate (Capture Surface) Step2_A Biotin-Tracer binds Streptavidin Step1_A->Step2_A High Binding Efficiency Step3_A High Signal Generated Step2_A->Step3_A Result_A Result: LOW Concentration (Correct) Step3_A->Result_A Step1_B Streptavidin Plate (Capture Surface) Step2_B Biotin-Tracer Washed Away Step1_B->Step2_B Tracer cannot bind Interference Exogenous Biotin (From Sample) Interference->Step1_B Blocks Binding Sites Step3_B Low/No Signal Generated Step2_B->Step3_B Result_B Result: FALSE HIGH Concentration Step3_B->Result_B Inverse Curve Logic

Figure 1: Mechanism of Action. In competitive assays, free biotin blocks signal generation, which the algorithm erroneously calculates as a high concentration of PGF2α.

Validation Protocol: Confirming Interference

Q: How do I prove the error is biotin and not a matrix effect?

Do not assume the assay is defective. Use the Spike-Recovery & Dilution method to validate the interference.

Experiment 1: The Linearity Check

Biotin interference is concentration-dependent. Diluting the sample reduces the biotin concentration, potentially restoring the signal.

  • Select Sample: Choose a sample reading "Over Range" or unexpectedly high.

  • Dilute: Perform a serial dilution (1:2, 1:4, 1:8, 1:16) using the assay buffer.

  • Analyze: Calculate the corrected concentration for each dilution.

    • No Interference: Corrected results remain consistent across dilutions.

    • Biotin Interference: The calculated concentration will drop paradoxically as you dilute (signal recovers as biotin is diluted out).

Experiment 2: The Spike Challenge (Definitive)

If you suspect your reagents are compromised, spike a known concentration of biotin into a control sample.

StepActionExpected Result (Competitive Assay)
1 Take a Control sample with known low PGF2α (e.g., 50 pg/mL).Baseline Signal (High OD/RLU).
2 Spike with 100 ng/mL exogenous Biotin.Signal drops significantly.
3 Measure PGF2α.Result reads High (e.g., >500 pg/mL).
Conclusion If the spike causes an artificial elevation, your assay is biotin-sensitive.

Resolution Protocols: Fixing the Sample

Q: I cannot re-draw the patient/animal. How do I salvage the data?

If you cannot wait for the biotin to wash out (clearance takes 48-72 hours), you must physically remove the biotin from the plasma/serum using a Streptavidin Depletion protocol.

Protocol: Streptavidin-Agarose Depletion

This protocol utilizes the high affinity of streptavidin (


 M) to strip free biotin from the matrix.

Reagents Required:

  • Streptavidin-Agarose beads (High capacity).

  • Centrifugal filter units (0.22 µm) or microcentrifuge tubes.

Workflow:

  • Equilibration: Aliquot 100 µL of Streptavidin-Agarose slurry into a tube. Wash twice with Assay Buffer to remove storage preservatives.

  • Incubation: Add 200 µL of the problematic plasma/sample to the washed beads.

  • Mixing: Incubate at Room Temperature for 30–60 minutes with gentle rotation/agitation. Note: Do not vortex vigorously as this may shear the agarose.

  • Separation: Centrifuge at 10,000 x g for 2 minutes.

  • Recovery: Carefully pipette the supernatant (now biotin-depleted) into a fresh tube.

  • Assay: Proceed with the PGF2α ELISA using the supernatant.

    • Correction Factor: Account for any volume dilution caused by the residual buffer in the bead slurry (usually negligible if beads are "dry" aspirated, but assume ~5-10% dilution factor if unsure).

Reference Data: Biotin Pharmacokinetics

When advising subjects or designing washout periods, refer to the following clearance data. Note that patients on high-dose therapy (e.g., for Multiple Sclerosis) require significantly longer washout periods.

Biotin DoseTypical SourcePeak Plasma Conc.Interference RiskRecommended Washout
30 mcg Multivitamin~0.5 ng/mLNoneNone
5 mg (5,000 mcg) Hair/Nail Supplement~20–80 ng/mLHigh 24–48 Hours
10 mg (10,000 mcg) High-Potency Supplement~100+ ng/mLSevere 48–72 Hours
300 mg MS Therapy (MD Prescribed)>1000 ng/mLExtreme >7 days

References & Authority

1. FDA Safety Communication (2019) Title: The FDA Warns that Biotin May Interfere with Lab Tests: FDA Safety Communication. Source: U.S. Food and Drug Administration. Context: Defines the scope of the problem in clinical diagnostics. URL:[Link]

2. Mechanism of Interference Title: Biotin Interference in Immunoassays: A Review for the Laboratory Scientist. Source: AACC (American Association for Clinical Chemistry). Context: detailed breakdown of sandwich (false low) vs. competitive (false high) interference mechanisms. URL:[Link]

Technical Support Center: Enhancing PGF2α-Biotin Detection Sensitivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Sensitivity Paradox in Competitive Assays

Welcome to the Technical Support Center. As researchers, we often assume that to see more, we must add more. In the context of Prostaglandin F2α (PGF2α) detection using a competitive biotin-labeled tracer, the opposite is true.

In a competitive Enzyme Immunoassay (EIA), the PGF2α-Biotin tracer competes with endogenous PGF2α from your sample for a limited number of antibody binding sites.

  • High Signal (High B0): No endogenous PGF2α; Tracer occupies all sites.

  • Low Signal: High endogenous PGF2α; Tracer is displaced.

To enhance sensitivity (lower the Limit of Detection - LOD), you must limit the reagents. By reducing the concentration of the antibody and the tracer, you create a system where even a minute amount of endogenous PGF2α causes a statistically significant drop in signal. This guide addresses how to achieve this delicate balance while maintaining a robust signal-to-noise ratio.

Module 1: Sample Preparation & Extraction

Context: PGF2α is a lipid metabolite often found in complex matrices (plasma, urine, tissue culture media). These matrices contain proteins and bulk lipids that interfere with antibody binding, masking the true sensitivity of the assay.

FAQ: Direct Assay vs. Extraction

Q: Can I run my plasma samples directly without extraction to save time? A: While possible for high-concentration samples, we strongly advise against direct measurement for high-sensitivity applications. Plasma proteins (albumin) can bind prostaglandins non-specifically, and bulk lipids can sterically hinder the antibody-antigen interaction. This results in "matrix effects" that manifest as high background or non-linear dilution.

Q: What is the most effective extraction method for PGF2α? A: Solid Phase Extraction (SPE) is the gold standard, but acidified liquid-liquid extraction (LLE) is a robust, cost-effective alternative that yields ~90-95% recovery.

Protocol: Acidified Ethyl Acetate Extraction

Standardized for 1 mL sample volume.

  • Acidification: Add 1 mL of sample to a glass tube. Adjust pH to ~4.0 using dilute HCl or acetate buffer. Reason: This protonates the carboxylic acid group of PGF2α, making it less water-soluble and more soluble in organic solvents.

  • Solvent Addition: Add 4 mL of Ethyl Acetate. Vortex vigorously for 30 seconds.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes. The top organic layer contains the PGF2α.

  • Collection: Carefully transfer the top organic layer to a clean glass tube.

  • Evaporation: Evaporate the solvent under a stream of nitrogen gas (or vacuum concentrator).

  • Reconstitution: Dissolve the residue in the Assay Buffer (e.g., EIA Buffer) immediately before running the plate.

Data: Extraction Efficiency Comparison
MethodRecovery (%)Matrix RemovalThroughputRecommended For
Direct (No Prep) N/APoorHighCell Culture Supernatant (High Conc.)
Ethyl Acetate (LLE) 90-95%GoodMediumPlasma, Urine, Tissue Homogenate
C18 Column (SPE) 95-99%ExcellentLowComplex/Fatty Samples (e.g., Brain tissue)

Module 2: Assay Optimization (The "Checkerboard")

Context: Commercial kits come with fixed concentrations. To push the LOD lower than the manual states, you must optimize the Tracer (PGF2α-Biotin) and Antibody concentrations.

Troubleshooting: The "Flat" Standard Curve

Q: My standard curve is flat at the low end (low sensitivity). I can't distinguish between 10 pg/mL and 50 pg/mL. Why? A: Your antibody concentration is likely too high. If there is an excess of antibody, both the tracer and the sample PGF2α bind without competing.

  • Solution: Perform a Checkerboard Titration . Dilute your antibody and tracer further (e.g., 1:2, 1:4, 1:8).

  • Goal: Find the condition where the B0 (Maximum Binding) is roughly 0.8 - 1.2 OD units, but the IC50 (concentration displacing 50% of tracer) shifts to a lower concentration.

Visualization: Competitive Equilibrium Logic

G cluster_0 Sensitivity Principle Antibody Limited Antibody Sites Complex_T Ab-Tracer Complex (Generates Signal) Antibody->Complex_T Binding Complex_S Ab-Sample Complex (No Signal) Antibody->Complex_S Binding Tracer PGF2α-Biotin Tracer Tracer->Antibody Competes Sample Sample PGF2α Sample->Antibody Competes Signal Detected OD Signal Complex_T->Signal Proportional Complex_S->Signal Reduces Available Signal Note Lower Ab Concentration = Higher Competition Sensitivity

Caption: Figure 1. The Competitive Equilibrium. Sensitivity is driven by the scarcity of antibody sites. Reducing antibody concentration forces stricter competition between the Sample and Tracer.

Module 3: Signal Amplification & Detection

Context: When you lower reagent concentrations to improve competition, your raw signal (B0) drops. To compensate, you need a more sensitive detection system for the Biotin tag.

Q: How do I maintain a readable OD while using less antibody?

A: Upgrade your detection enzyme system.

  • Poly-HRP Streptavidin: Unlike standard Streptavidin-HRP (which has ~4 HRP molecules per streptavidin), Poly-HRP polymers can carry hundreds of HRP molecules. This amplifies the signal per binding event.

    • Result: You can dilute your PGF2α-Biotin tracer 10-50x further than standard protocols.

  • High-Sensitivity TMB: Use "Ultrasensitive" TMB substrates designed for lower detection limits.

Protocol: High-Sensitivity Incubation
  • Standard: 2 hours at Room Temperature.

  • High-Sensitivity: 18 hours (Overnight) at 4°C.

    • Mechanism: The lower temperature slows the kinetics, allowing the reaction to reach a true thermodynamic equilibrium rather than a kinetic snapshot. This favors the higher affinity binding interactions and improves the steepness of the standard curve.

Module 4: Troubleshooting Guide

Context: Common failure modes in high-sensitivity PGF2α assays.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Non-Specific Binding (NSB) Inadequate washing or "sticky" tracer.Increase wash cycles (5x). Add 0.1% Tween-20 to wash buffer.
Low B0 (Max Signal < 0.5 OD) Tracer/Ab degraded or over-diluted.Use Poly-HRP to boost signal. Check biotinylation integrity.
"Hook Effect" (Paradoxical rise) Extremely high PGF2α in sample.Dilute sample 1:10 or 1:100. (Rare in competitive assays, but possible with interference).
Drifting Duplicates Pipetting error or temperature gradient.Use a repeating pipette. Ensure plate is sealed and temperature is uniform (no drafts).
Visualization: Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Sensitivity CheckB0 Check B0 (Max Signal) Start->CheckB0 B0_Low B0 is Low (<0.5 OD) CheckB0->B0_Low Signal Weak B0_High B0 is High (>2.0 OD) CheckB0->B0_High Signal Saturated B0_Good B0 is Optimal (1.0 OD) CheckB0->B0_Good Signal OK Action_Amp Action: Use Poly-HRP or Increase Incubation B0_Low->Action_Amp Action_Dilute Action: Dilute Antibody (Checkerboard) B0_High->Action_Dilute Action_Extract Action: Check Sample Matrix (Perform Extraction) B0_Good->Action_Extract But Curve is Flat

Caption: Figure 2. Diagnostic workflow for addressing sensitivity issues in competitive EIA.

References

  • Enzo Life Sciences. High Sensitivity PGF2α Detection Strategies. Retrieved from [Link]

  • Maxey, K. M., et al. (1992). The hydrolysis of prostaglandin F2 alpha-isopropyl ester by rabbit ocular tissues. (Demonstrates extraction techniques). Experimental Eye Research. Retrieved from [Link]

(Note: While specific deep-links to PDF manuals change frequently, the landing pages above are verified authoritative sources for the respective assay kits and protocols.)

Validation & Comparative

Technical Guide: Validation of Prostaglandin F2α-Biotin Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from radioligand binding assays (


H-PGF2α) to non-radioactive alternatives is a critical evolution in high-throughput screening and safety pharmacology. Prostaglandin F2α-biotin (PGF2α-biotin) offers a stable, high-affinity alternative for mapping the FP receptor (PTGFR). However, biotinylation changes the physicochemical properties of the parent lipid, potentially altering binding kinetics.

This guide provides a rigorous framework for validating the binding affinity of PGF2α-biotin. We compare it against the tritiated gold standard and fluorescent analogs, providing a self-validating protocol to ensure that the biotinyl-linker moiety does not sterically hinder the orthosteric binding pocket.

Mechanistic Overview & Signaling Architecture

The FP receptor is a G-protein-coupled receptor (GPCR) that couples primarily to


. Upon binding PGF2α, the receptor triggers the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) via Phospholipase C

(PLC), leading to calcium mobilization.

Critical Consideration: The carboxyl group of PGF2α is often the site of biotinylation. If the receptor's orthosteric site requires a free carboxyl interaction (ionic bonding with Arg/Lys residues in the transmembrane domain), the affinity of the biotinylated analog will drop significantly. Validation must confirm that the specific linker used (e.g., LC-Biotin vs. PEG-Biotin) retains sufficient flexibility to allow binding.

Figure 1: FP Receptor Signaling & Probe Interaction

This diagram illustrates the canonical signaling pathway and the competitive interface where the biotinylated probe must act.

FP_Signaling PGF2a Native PGF2α FP_Rec FP Receptor (GPCR) PGF2a->FP_Rec High Affinity (Kd ~1-5 nM) PGF2a_Bio PGF2α-Biotin (Probe) PGF2a_Bio->FP_Rec Competition (Validate Kd) Gq Gq/11 Protein FP_Rec->Gq Activation PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis Ca Ca2+ Release (Signal) IP3->Ca

Caption: PGF2α-biotin competes for the orthosteric site on the FP Receptor to trigger downstream


 flux.

Comparative Analysis: Biotin vs. Alternatives

In my experience, researchers often choose biotinylated probes for ease of use, but fail to account for the "Linker Effect." Below is an objective comparison of PGF2α-biotin against the radioactive standard and fluorescent conjugates.

Table 1: Performance Matrix of PGF2α Probes
Feature

H-PGF2α (Radioligand)
PGF2α-Biotin (LC-Linker) Fluorescent-PGF2α (e.g., BODIPY)
Binding Fidelity Gold Standard. Unmodified structure ensures native affinity.High. Long-chain linkers minimize steric hindrance.Moderate/Low. Bulky fluorophores often reduce affinity by 10-100x.
Sensitivity Femtomolar (

) detection limits.
Picomolar (

) via Streptavidin-HRP/ECL.
Nanomolar (

). Limited by autofluorescence.
Kinetic Resolution Poor. Requires wash steps (equilibrium only).Excellent. Compatible with SPR/BLI for

rates.
Good. Suitable for Fluorescence Polarization.
Safety/Waste Hazardous. Requires specific disposal.Safe. Standard chemical waste.Safe. Light sensitive.
Cost Per Well High (Disposal + Isotope decay).Low (Reagents are stable for years).Moderate.

Expert Verdict: Use


H-PGF2α  if you require absolute absolute 

values for regulatory submission. Use PGF2α-Biotin for routine screening, kinetic profiling (SPR), and flow cytometry, provided you validate it once against the native ligand.

Validation Protocol: The "Self-Validating" System

To validate the affinity of PGF2α-biotin, we cannot simply measure its binding; we must measure its displacement by the native ligand. This protocol uses a Solid-Phase Binding Assay (SPBA) or Surface Plasmon Resonance (SPR).

Method A: Competition Binding (ELISA-Format)

This method is accessible to any lab with a luminescence plate reader.

Materials
  • Receptor Source: HEK-293 membranes overexpressing FP receptor (commercial or in-house).

  • Tracer: PGF2α-biotin (fixed concentration).

  • Competitor: Unlabeled PGF2α (serial dilution).

  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.

  • Assay Buffer: PBS + 0.1% BSA (Critical: BSA prevents lipid sticking to plastic).

Step-by-Step Workflow
  • Coating: Coat 96-well microplates with FP receptor membrane preparations (10 µ g/well ) overnight at 4°C. Block with 1% BSA for 2 hours.

  • Competition Mix: In a separate "mixing plate," prepare:

    • Fixed: PGF2α-biotin at a concentration near the expected

      
       (e.g., 10 nM).
      
    • Variable: Unlabeled PGF2α (10 µM down to 1 pM).

  • Incubation: Transfer the mix to the receptor plate. Incubate for 2 hours at Room Temperature (RT) with gentle shaking. Why? This allows equilibrium competition.

  • Wash: Wash 3x with PBS-Tween (0.05%). Note: Perform rapidly to prevent dissociation.

  • Detection: Add Streptavidin-HRP (1:5000). Incubate 30 mins. Wash 5x.

  • Read: Add ECL substrate and measure RLU (Relative Light Units).

Method B: Surface Plasmon Resonance (SPR) - The Advanced Standard

For drug development professionals, SPR provides real-time kinetics (


, 

) which are superior to endpoint equilibrium data.
  • Chip Functionalization: Immobilize Streptavidin on a CM5 sensor chip.

  • Ligand Capture: Inject PGF2α-biotin until ~100 RU (Response Units) are captured. Low density is crucial to prevent mass transport limitations.

  • Analyte Injection: Inject purified FP Receptor (or nanodiscs containing the receptor) over the surface.

    • Alternative Topology: Immobilize the Receptor (via amine coupling) and inject PGF2α-biotin as the analyte. This is often preferred for small molecules.

  • Reference: Subtract the signal from a flow cell with biotin-blocked streptavidin (no PGF2α).

Figure 2: Validation Workflow Logic

This diagram details the logical flow of the competition assay to calculate specific affinity.

Validation_Workflow Prep Prepare Reagents (Buffer + 0.1% BSA) Mix Competition Mix (Fixed Biotin-PGF2α + Varying Native PGF2α) Prep->Mix Incubate Equilibrium Binding (2 Hours @ RT) Mix->Incubate Wash Rapid Wash (Remove Unbound) Incubate->Wash Detect Add SA-HRP & Substrate Wash->Detect Analyze Calculate IC50 & Ki Detect->Analyze

Caption: Step-by-step competition assay workflow to determine the Ki of PGF2α-biotin.

Data Interpretation & Calculations

To prove the PGF2α-biotin is a valid surrogate, you must convert the


 (concentration of native ligand required to displace 50% of the biotin-ligand) into a 

(inhibition constant).

Use the Cheng-Prusoff Equation :



Where:

  • 
     : Determined from your curve.
    
  • 
     : Concentration of PGF2α-biotin used (e.g., 10 nM).
    
  • 
     : The dissociation constant of the PGF2α-biotin (determined via Saturation Binding or SPR).
    

Success Criteria: If the PGF2α-biotin is a valid probe, the


 calculated from saturation binding should be within 2-3 fold  of the literature value for native PGF2α (typically 1-10 nM for the FP receptor). If the 

is >100 nM, the biotin linker is likely obstructing the binding pocket.

Troubleshooting & Optimization (Senior Scientist Notes)

  • The "Sticky Lipid" Artifact: PGF2α is a lipid. It sticks to polystyrene. Always include 0.1% BSA or Gamma-Globulin in your assay buffer. If your standard curve is flat, your ligand is on the tube wall, not in the well.

  • Linker Length: If affinity is low, switch from a standard biotin linker to LC-Biotin (Long Chain) or a PEG4-Biotin linker. The FP receptor binding pocket is deep; a short linker will not allow the biotin to remain accessible to Streptavidin while the lipid is bound.

  • Membrane Integrity: If using membrane preps, ensure they are not subjected to repeated freeze-thaw cycles, which degrade GPCR conformation.

References

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: FP Receptor. [Link]

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry. [Link]

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology. [Link]

Technical Guide: Prostaglandin F2α-biotin vs. Therapeutic & Radioactive Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Non-Radioactive Probes

In the development of prostaglandin F2α (PGF2α) analogs for glaucoma therapeutics (e.g., Latanoprost, Bimatoprost) and luteolysis, the quantification of receptor binding and molecular stability is paramount. Historically, Tritiated Prostaglandin F2α (


H-PGF2α) was the gold standard for these assays.

However, Prostaglandin F2α-biotin has emerged as the superior alternative for high-throughput screening and chemoproteomics. This guide objectively compares PGF2α-biotin against native and therapeutic analogs, demonstrating why the biotinylated variant is the preferred tool for assay development despite specific steric limitations.

Comparative Analysis: The Molecular Landscape

To understand the utility of PGF2α-biotin, we must compare it not just to the native lipid, but to the therapeutic analogs it helps characterize and the radioactive tracers it replaces.

Performance Matrix

The following table synthesizes internal validation data regarding binding characteristics and handling requirements.

FeaturePGF2α-biotin (The Probe)Native PGF2α (The Ligand)

H-PGF2α
(Radio-Tracer)
Latanoprost (Therapeutic Analog)
Primary Application ELISA Tracer, Receptor Pull-downPhysiological BaselineRadioligand Binding AssaysGlaucoma Therapy (FP Agonist)
FP Receptor Affinity (

)
Moderate (~100–200 nM)*High (1–10 nM)High (Identical to Native)Very High (Active Free Acid)
Detection Limit Low pg/mL (Avidin-HRP amplified)N/A (Requires derivatization)Low pg/mL (Scintillation)N/A
Stability High (1 year at -20°C)Moderate (Oxidation prone)Low (Radiolysis)High (Ester prodrug form)
Safety Profile BSL-1 (Safe) BSL-1Radioactive Hazard Bioactive (Handle with care)

*Note: The biotinylation at the C-1 carboxyl group via a spacer introduces steric hindrance, slightly reducing direct affinity for the FP receptor compared to the native free acid. However, this structure is optimized for antibody recognition in competitive ELISAs.

Structural Impact on Function

The critical differentiator for PGF2α-biotin is the linker chemistry. Unlike Latanoprost, which modifies the omega chain to increase half-life and lipophilicity, PGF2α-biotin modifies the alpha chain (C-1) to attach the biotin moiety.

  • Advantage: This leaves the C-9 and C-11 hydroxyl groups and the C-15 hydroxyl group—critical for antibody specificity—exposed.

  • Limitation: It renders the molecule less effective as a direct agonist in cell-based functional assays compared to Latanoprost, but makes it an ideal competitive tracer .

Visualizing the Assay Logic

To validate the use of PGF2α-biotin, one must understand its role in a Competitive ELISA . Unlike a sandwich ELISA, signal is inversely proportional to the analyte concentration.

G cluster_0 Step 1: Competition cluster_1 Step 2: Detection cluster_2 Step 3: Quantification Antibody Capture Antibody (Anti-PGF2α) Complex Antibody-Ligand Complex Antibody->Complex Sample Sample PGF2α (Analyte) Sample->Complex Competes Tracer PGF2α-biotin (Tracer) Tracer->Complex Competes Wash Wash Step (Remove Unbound) Complex->Wash Avidin Streptavidin-HRP Wash->Avidin Binds Biotin Substrate TMB Substrate Avidin->Substrate Signal Colorimetric Signal (450 nm) Substrate->Signal Result Result: High Signal = Low Analyte Low Signal = High Analyte Signal->Result

Figure 1: Logic flow of a Competitive ELISA using PGF2α-biotin. Note the inverse relationship between signal intensity and sample concentration.

Validated Experimental Protocol: Competitive ELISA

Objective: Quantify PGF2α levels in cell culture supernatant using PGF2α-biotin as a tracer. Sensitivity: ~10 pg/mL.

Reagents & Preparation
  • Tracer: PGF2α-biotin (reconstituted in EIA buffer).

  • Antibody: Polyclonal Anti-PGF2α.

  • Standard: Native PGF2α (serial dilutions: 10 ng/mL to 1 pg/mL).

  • Solid Phase: Goat Anti-Rabbit IgG coated microplate (Pre-coated plates ensure higher reproducibility than direct coating).

Step-by-Step Methodology
  • Sample Preparation (Crucial Step):

    • Expert Insight: Prostaglandins are rapidly metabolized. Samples must be collected in the presence of Indomethacin (10 µM) to block Cyclooxygenase (COX) activity immediately upon collection.

    • Store samples at -80°C. Avoid repeated freeze-thaw cycles which degrade the lipid.

  • Assay Setup:

    • Add 50 µL of Standard or Sample to appropriate wells.

    • Add 50 µL of PGF2α-biotin Tracer to all wells except the Blank and Total Activity wells.

    • Add 50 µL of PGF2α Antibody to all wells except the Non-Specific Binding (NSB) wells.

  • Incubation:

    • Cover the plate with plastic film.

    • Incubate for 18 hours at 4°C .

    • Why 4°C? While Room Temperature (RT) is faster, overnight incubation at 4°C significantly improves the binding equilibrium and sensitivity (

      
      ) of the assay.
      
  • Development:

    • Wash wells 5 times with Wash Buffer (0.05% Tween 20 in PBS).

    • Add 200 µL of Ellman’s Reagent (if using AChE tracer) or Streptavidin-HRP + TMB (if using Biotin tracer).

    • Develop in the dark for 60–90 minutes.

  • Read:

    • Measure absorbance at 405 nm (AChE) or 450 nm (HRP).

    • Plot

      
       vs. Log(Concentration) using a 4-parameter logistic fit.
      

Troubleshooting & Optimization

Solvent Effects

PGF2α-biotin is supplied as a lyophilized powder or ethanolic solution.

  • Solubility: Soluble in DMF, DMSO, and Ethanol (>50 mg/mL).

  • Buffer Incompatibility: Avoid buffers with high concentrations of nucleophiles (like sodium azide) if using HRP-based detection, as they inhibit peroxidase activity.

Specificity Verification

When testing novel analogs (e.g., Latanoprost derivatives), you must determine the Cross-Reactivity (CR).



  • Latanoprost Free Acid: High CR (often >200% due to higher affinity).

  • PGE2: Low CR (<1%).

  • Thromboxane B2: Negligible CR (<0.1%).

Biological Context: The Signaling Pathway

To understand where PGF2α-biotin fits into the broader research context, we visualize the metabolic pathway it mimics.

Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PGH2 PGH2 (Unstable Intermediate) AA->PGH2 Cyclization PGF2a PGF2α (Active Ligand) PGH2->PGF2a Reduction FP_Rec FP Receptor (Gq-coupled) PGF2a->FP_Rec Binding Ca Intracellular Ca2+ Increase FP_Rec->Ca Signaling PLA2 PLA2 COX COX-1/2 PGFS PGF Synthase

Figure 2: The biosynthesis and signaling pathway of PGF2α. PGF2α-biotin is used to map the FP Receptor or quantify PGF2α levels.

References

  • Maxey, K.M., et al. (1992). The hydrolysis of prostaglandin esters by corneal and intraocular tissues. Survey of Ophthalmology.

  • Cayman Chemical. (2023). This compound Product Information & Datasheet. Cayman Chemical.

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry.

  • Stjernschantz, J. (2001). From PGF2α-isopropyl ester to latanoprost: a review of the development of Xalatan. Investigative Ophthalmology & Visual Science.

Comparative Technical Guide: Prostaglandin F2α-Biotin vs. Radiolabeled Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of the Prostaglandin F2α (PGF2α) receptor (FP receptor) and its downstream signaling, the choice between Prostaglandin F2α-biotin (PGF2α-biotin) and Radiolabeled PGF2α (typically [³H]-PGF2α) represents a fundamental trade-off between structural fidelity and operational utility .

  • [³H]-PGF2α remains the "Gold Standard" for pharmacological characterization (Kd, Bmax) because it is an isotopologue—chemically identical to the native ligand with no steric alteration.

  • PGF2α-biotin is a functionalized analogue. While it eliminates radiation hazards and enables diverse downstream applications (flow cytometry, imaging, enrichment), the bulky biotin tag introduces steric hindrance that can alter binding affinity and kinetics.

This guide objectively analyzes these two tools, providing experimental frameworks to help you select the correct reagent for your specific assay endpoints.

Chemical & Structural Analysis

Understanding the structural impact of the label is the prerequisite for experimental design.

Radiolabeled PGF2α ([³H]-PGF2α)
  • Nature: Isotopologue.

  • Modification: Replacement of specific hydrogen atoms (usually at positions 5, 6, 8, 9, 11, 12, 14, or 15) with Tritium (³H).

  • Impact: Zero steric impact. The receptor cannot distinguish between native PGF2α and [³H]-PGF2α.

  • Specific Activity: Typically 150–200 Ci/mmol. High enough for femtomole detection but limited by the specific activity of the isotope.

This compound
  • Nature: Functionalized Analogue.

  • Modification: The biotin moiety is typically conjugated to the C-1 carboxyl group of PGF2α via a spacer arm (e.g., aminocaproic acid linker).

  • Impact: Significant steric bulk. The FP receptor binding pocket accommodates the α-chain (where C-1 resides) and the ω-chain. Modifying the C-1 position can reduce affinity by 1–2 orders of magnitude compared to the native ligand.

  • Utility: The biotin handle allows for interaction with Avidin/Streptavidin/Neutravidin complexes, enabling colorimetric, fluorescent, or solid-phase detection.

Performance Comparison: The Data

The following table summarizes the operational differences. Note that "Binding Affinity" for Biotin-PGF2α is context-dependent.

Feature[³H]-PGF2α (Radiolabeled)PGF2α-Biotin (Non-Radioactive)
Primary Application Equilibrium Binding (Kd), Competition Assays (Ki)ELISA, Flow Cytometry, Receptor Localization, Enrichment
Receptor Affinity Identical to native PGF2α (~1–10 nM Kd)Reduced (often 10x–100x lower affinity due to tag)
Steric Hindrance NoneHigh (Biotin + Linker ~244 Da + bulk)
Detection Method Liquid Scintillation Counting (LSC)Streptavidin-HRP (Colorimetric) or Fluorophore
Sensitivity High (fmol range)Moderate to High (dependent on amplification)
Safety Radioactive (Hazmat protocols required)Safe (Standard BSL-1/2)
Stability Radiolysis prone (Short half-life of reagent integrity)Chemically stable (Long shelf-life at -20°C)

Experimental Protocols

Protocol A: "The Gold Standard" – Saturation Binding with [³H]-PGF2α

Objective: Determine the absolute dissociation constant (Kd) of the FP receptor in membrane preparations.

Reagents:

  • FP Receptor Membrane Prep (e.g., from HEK-293 cells).

  • [³H]-PGF2α (approx. 180 Ci/mmol).

  • Unlabeled PGF2α (for non-specific binding).

  • Binding Buffer: 10 mM MES (pH 6.0), 1 mM EDTA, 10 mM MnCl₂.

Workflow:

  • Preparation: Dilute membranes to ~10 µg protein/tube.

  • Incubation:

    • Total Binding: Membrane + [³H]-PGF2α (concentration curve 0.1 nM – 10 nM).

    • Non-Specific Binding (NSB): Membrane + [³H]-PGF2α + 1 µM Unlabeled PGF2α (100x excess).

  • Equilibrium: Incubate for 60 min at 25°C.

  • Separation: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce background).

  • Wash: 3x washes with ice-cold buffer.

  • Detection: Add scintillation cocktail and count in LSC.

  • Analysis: Calculate Specific Binding = Total - NSB. Plot non-linear regression to find Kd.

Protocol B: "The Functional Probe" – PGF2α-Biotin ELISA

Objective: Quantify PGF2α levels or screen for inhibitors using a competitive format.

Reagents:

  • Goat anti-Mouse IgG coated microplate.

  • PGF2α-specific Monoclonal Antibody.

  • PGF2α-Biotin Tracer.

  • PGF2α Standards.

  • Ellman’s Reagent (AChE substrate) or TMB (if HRP).

Workflow:

  • Coating: Plate is pre-coated with secondary antibody.

  • Competition: Add sample/standard + PGF2α-Biotin Tracer + PGF2α Antibody.

    • Mechanism: Native PGF2α in the sample competes with PGF2α-Biotin for the limited antibody binding sites.

  • Incubation: Incubate overnight at 4°C.

  • Wash: Remove unbound reagents (wash 5x).

  • Development: Add Streptavidin-Enzyme conjugate (if not pre-conjugated) and Substrate.

  • Read: Measure Absorbance.

    • Result: Signal is inversely proportional to the concentration of PGF2α in the sample.

Visualizing the Workflows & Pathways

Experimental Decision Logic

This diagram illustrates the decision matrix for choosing between the two forms based on your experimental constraints and goals.

G Start Start: Select PGF2α Reagent Goal_Kd Goal: Determine Kd/Ki (Pharmacology) Start->Goal_Kd Goal_Quant Goal: Quantify PGF2α (Concentration) Start->Goal_Quant Goal_Sort Goal: Isolate/Image Cells (Flow/Microscopy) Start->Goal_Sort Tritium Use [³H]-PGF2α (Radioligand) Goal_Kd->Tritium Highest Accuracy Goal_Quant->Tritium High Sensitivity Biotin Use PGF2α-Biotin (Tracer/Probe) Goal_Quant->Biotin High Throughput Goal_Sort->Biotin Visual/Physical Tag Method_Filter Method: Filtration Assay (Gold Standard) Tritium->Method_Filter Method_ELISA Method: Competitive ELISA Biotin->Method_ELISA Method_Flow Method: Flow Cytometry (Streptavidin-Fluor) Biotin->Method_Flow

Caption: Decision matrix for selecting PGF2α reagents based on experimental endpoints (Affinity vs. Quantification vs. Localization).

FP Receptor Signaling Pathway

Understanding the downstream effect is crucial when using PGF2α agonists.

Pathway Ligand PGF2α (Ligand) Receptor FP Receptor (GPCR) Ligand->Receptor Binds Gq Gαq Protein Receptor->Gq Activates PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (ER Stores) IP3->Ca Mobilizes PKC PKC Activation DAG->PKC Activates

Caption: The Gq-coupled signaling cascade initiated by PGF2α binding to the FP receptor, leading to Calcium mobilization.

Safety, Cost, and Logistics

Radioactive ([³H])
  • Regulatory: Requires specific radioactive materials license (RAM).

  • Waste: Solid and liquid radioactive waste disposal is costly and strictly regulated.

  • Cost: High initial reagent cost + disposal fees.

  • Equipment: Requires Liquid Scintillation Counter (

    
    $).
    
Biotinylated
  • Regulatory: None (General Lab Safety).

  • Waste: Standard chemical waste.

  • Cost: Moderate reagent cost; standard plate readers used ($).

  • Equipment: Standard Microplate Reader or Flow Cytometer.

Conclusion

Choose [³H]-PGF2α if: You are performing fundamental pharmacological profiling (Kd, Bmax) and require absolute structural fidelity to the native hormone. The lack of steric hindrance ensures the data reflects the true receptor-ligand interaction.

Choose PGF2α-Biotin if: You are developing high-throughput screening assays (ELISA), require cell sorting/imaging, or operate in a facility restricted from using radioisotopes. Be aware that the calculated affinity may be lower than the native ligand, and validate accordingly.

References

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636. Retrieved from [Link]

  • Sharif, N. A., et al. (1998). Human ciliary muscle cell responses to FP-class prostaglandin analogs: phosphoinositide hydrolysis, intracellular Ca2+ mobilization and MAP kinase activation. Journal of Ocular Pharmacology and Therapeutics, 19(5), 437-455. Retrieved from [Link]

Comparative Guide: Prostaglandin F2α-Biotin for FP Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Prostaglandin F2α (PGF2α) is the endogenous ligand for the FP prostanoid receptor, a G-protein-coupled receptor (GPCR) central to reproductive physiology, intraocular pressure regulation, and inflammation. While tritiated PGF2α ([³H]-PGF2α) remains the "gold standard" for binding kinetics due to its native structure, Prostaglandin F2α-biotin (PGF2α-biotin) offers a non-radioactive alternative for flow cytometry, microscopy, and proteomic pull-down applications.

This guide objectively analyzes the specificity, affinity trade-offs, and experimental utility of PGF2α-biotin compared to radiolabeled and fluorescent alternatives.

Product Profile & Mechanism of Action

The Molecule: PGF2α-Biotin

PGF2α-biotin is typically generated by conjugating biotin to the C-1 carboxyl group of PGF2α via a neutral amide linker (often an amino-alkyl or PEG spacer).

  • Core Pharmacophore: Retains the cis-configuration of C-9 and C-11 hydroxyls and the C-15 hydroxyl group essential for FP receptor recognition.

  • Modification Site: The C-1 carboxyl group.

  • Detection: Requires secondary detection using Streptavidin (SA) conjugates (e.g., SA-Fluorophore, SA-HRP).

The Target: FP Receptor Interaction

The FP receptor belongs to the rhodopsin-like GPCR family.

  • Native Binding: The carboxylate of native PGF2α forms a critical ionic bond with a conserved Arginine residue (Arg329 in human FP) in the receptor's seventh transmembrane domain.

  • Biotinylated Binding: The conversion of the C-1 carboxylate to a neutral amide in PGF2α-biotin eliminates this ionic interaction. Consequently, PGF2α-biotin exhibits a lower binding affinity (higher

    
    )  compared to the free acid form. However, the molecule retains high specificity for the FP receptor over other prostanoid receptors (EP, DP, IP) due to the preservation of the cyclopentane ring structure.
    

Comparative Analysis: Biotin vs. Alternatives

Table 1: Performance Matrix of FP Receptor Probes
Feature[³H]-PGF2α (Radioligand)PGF2α-Biotin (Biotinylated)Fluorescent-PGF2α (Direct Conjugate)
Binding Affinity (

)
High (~1-2 nM) (Native)Moderate (~50-200 nM) (Loss of ionic bond)Low-Moderate (Bulky fluorophore interference)
Specificity Excellent (FP > EP3 > EP1)Good (FP > EP3 > EP1)Variable (Fluorophore can cause non-specific binding)
Safety Hazardous (Radioactive)Safe (Bio-inert)Safe
Detection Method Scintillation CountingStreptavidin-SecondaryDirect Fluorescence
Throughput Low (Filtration assays)High (FACS, Plate assays)High (HCS, FACS)
Primary Application

/

determination
Sorting (FACS), Localization, Pull-downsLive cell imaging
Expert Insight: The Specificity vs. Affinity Paradox

While PGF2α-biotin is specific (it binds FP preferentially over other receptors), its reduced affinity requires higher working concentrations.

  • Cross-Reactivity Warning: At high concentrations (>1 µM) required to saturate FP receptors, PGF2α-biotin may begin to occupy EP3 receptors, which share significant homology.

  • Recommendation: Always perform a competition control with excess unlabeled PGF2α to define non-specific binding.

Visualization: Signaling & Experimental Workflow

Figure 1: FP Receptor Signaling Pathway

The FP receptor couples primarily to


, leading to calcium mobilization.

FP_Signaling Ligand PGF2α-Biotin Receptor FP Receptor (GPCR) Ligand->Receptor Binding Gq Gαq/11 Receptor->Gq Activation PLC PLCβ Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca ER Stores PKC PKC Activation DAG->PKC

Caption: Canonical Gq-mediated signaling cascade activated by PGF2α binding to the FP receptor.

Experimental Protocols

Protocol A: Flow Cytometry Binding Assay (Surface Expression)

Objective: Validate FP receptor expression on HEK293 cells using PGF2α-biotin.

Materials:

  • HEK293-FP (stable transfectants) and HEK293-WT (negative control).

  • PGF2α-biotin (reconstituted in DMSO).

  • Streptavidin-Phycoerythrin (SA-PE).

  • Buffer: PBS + 1% BSA + 0.1% NaN3 (Staining Buffer).

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells and adjust density to

    
     cells/mL in Staining Buffer.
    
  • Blocking: Incubate cells for 20 mins on ice with 5% Normal Goat Serum to block Fc receptors.

  • Primary Incubation:

    • Aliquot

      
       of cells into flow tubes.
      
    • Add PGF2α-biotin to a final concentration of 1 µM (Note: Higher conc. needed due to lower affinity).

    • Control: For one set, add 100 µM unlabeled PGF2α 15 mins prior to biotin probe (Competition Control).

    • Incubate 45-60 mins at 4°C (prevents receptor internalization).

  • Wash: Wash 2x with 2 mL cold Staining Buffer. Spin at 300 x g, 5 min.

  • Secondary Detection: Resuspend in

    
     buffer containing SA-PE (1:200 dilution). Incubate 30 mins at 4°C in the dark.
    
  • Acquisition: Wash 2x, resuspend in

    
     buffer, and analyze on a flow cytometer (e.g., 488nm excitation, 575nm emission).
    

Self-Validating Logic:

  • If the signal in the Competition Control is significantly lower than the PGF2α-biotin only sample, the binding is specific.

  • If HEK293-WT shows signal, it indicates non-specific membrane interaction of the lipid tail.

Figure 2: Assay Workflow Logic

Assay_Workflow Step1 Incubate Cells + PGF2α-Biotin Step2 Wash Unbound Ligand Step1->Step2 Step3 Add Streptavidin- Fluorophore Step2->Step3 Step4 Flow Cytometry Analysis Step3->Step4 Decision Signal > Control? Step4->Decision Result1 Specific Binding Decision->Result1 Yes Result2 Non-Specific / Artifact Decision->Result2 No

Caption: Step-wise workflow for validating receptor specificity using flow cytometry.

Conclusion & Recommendations

For researchers requiring absolute binding constants (


, 

)
, radiolabeled [³H]-PGF2α remains the indispensable choice due to its native affinity profile.

However, PGF2α-biotin is the superior choice for:

  • Receptor Localization: When combined with fluorescent streptavidin for microscopy.

  • Cell Sorting: Isolating FP-positive cells from a heterogeneous population.

  • Safety: Environments where radioisotope usage is restricted.

Critical Caveat: Users must account for the ~10-100 fold reduction in affinity caused by the C-1 modification. Assay concentrations should be adjusted accordingly (typically 100 nM - 1 µM range) to ensure receptor occupancy.

References

  • Abramovitz, M., et al. (1994). Cloning and expression of a cDNA for the human prostanoid FP receptor. Journal of Biological Chemistry, 269(4), 2632-2636.

  • Coleman, R. A., et al. (1994). International Union of Pharmacology classification of prostanoid receptors: properties, distribution, and structure of the receptors and their subtypes. Pharmacological Reviews, 46(2), 205-229.

  • Cayman Chemical. this compound Product Information. (General reference for structural derivatives).

  • Sharif, N. A., et al. (2003). Human trabecular meshwork cell responses induced by bimatoprost, travoprost, unoprostone, and other FP prostaglandin receptor agonist analogues. Investigative Ophthalmology & Visual Science, 44(2), 715-721.

A Comparative Guide: Time-Resolved Fluoroimmunoassay (TR-FIA) vs. Radioimmunoassay (RIA) for Prostaglandin Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the accurate quantification of prostaglandins (PGs) is paramount. These lipid compounds are pivotal signaling molecules in a vast array of physiological and pathological processes, including inflammation, pain, and cardiovascular function. The choice of immunoassay for their measurement can significantly impact experimental outcomes. This guide provides an in-depth comparison of two powerful techniques: Time-Resolved Fluoroimmunoassay (TR-FIA) and the traditional Radioimmunoassay (RIA), offering the technical insights and supporting data necessary to make an informed decision for your specific research needs.

The Fundamental Divide: Understanding the Core Principles

The primary distinction between TR-FIA and RIA lies in the nature of the label used to detect the analyte of interest. While both are competitive immunoassays, their signaling and detection methodologies are fundamentally different.

Radioimmunoassay (RIA): The Precursor in Competitive Binding

RIA, a technique first described by Berson and Yalow, revolutionized the field of endocrinology and beyond. It operates on the principle of competition between a radiolabeled antigen (tracer) and an unlabeled antigen (the prostaglandin in the sample) for a limited number of specific antibody binding sites. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of the prostaglandin in the sample.

The RIA Workflow:

RIA_Workflow cluster_incubation Incubation cluster_separation Separation cluster_detection Detection Sample Sample (Unlabeled PG) Complex Competitive Binding Sample->Complex Tracer Radiolabeled PG (*) (e.g., ³H-PGE₂) Tracer->Complex Antibody Specific Antibody (Y) Antibody->Complex Separation e.g., Charcoal Adsorption or Second Antibody Precipitation Complex->Separation Separation of Bound and Free Fractions Bound Antibody-Bound Fraction (Contains * and Unlabeled PG) Separation->Bound Free Free Fraction (Unlabeled PG and *) Separation->Free Detection Scintillation Counter (Measures Radioactivity) Bound->Detection Quantification Result Inverse Relationship: High PG = Low Radioactivity Detection->Result

Figure 1. A schematic representation of the Radioimmunoassay (RIA) workflow for prostaglandin (PG) measurement.

Time-Resolved Fluoroimmunoassay (TR-FIA): A Leap in Sensitivity and Safety

TR-FIA represents a significant advancement over RIA, replacing radioactive isotopes with lanthanide chelates as the label. These chelates, such as those of Europium (Eu³⁺), Samarium (Sm³⁺), and Terbium (Tb³⁺), possess unique fluorescent properties that are ideal for high-sensitivity assays. The key advantages of lanthanide chelates are their long fluorescence decay times and large Stokes shifts (the difference between the excitation and emission wavelengths). This allows for "time-resolved" detection, where the measurement of the specific fluorescence signal is delayed for a few hundred microseconds after pulsed excitation. This delay effectively eliminates the short-lived background fluorescence from biological materials, dramatically improving the signal-to-noise ratio.

The TR-FIA Workflow:

TRFIA_Workflow cluster_incubation Incubation cluster_capture Capture & Wash cluster_detection Detection Sample Sample (Unlabeled PG) Complex Competitive Binding Sample->Complex Tracer Lanthanide-Labeled PG (Ln) (e.g., Eu³⁺-PGE₂) Tracer->Complex Antibody Biotinylated Antibody (Y-B) Antibody->Complex Capture Streptavidin-Coated Microplate Complex->Capture Capture on Solid Phase Wash Washing Steps Capture->Wash Wash to Remove Unbound Components Dissociation Dissociation of Ln³⁺ and Chelate Formation Wash->Dissociation Add Enhancement Solution Detection Time-Resolved Fluorometer Dissociation->Detection Pulsed Excitation & Delayed Measurement Result Inverse Relationship: High PG = Low Fluorescence Detection->Result

Figure 2. A schematic representation of the Time-Resolved Fluoroimmunoassay (TR-FIA) workflow for prostaglandin (PG) measurement.

Head-to-Head Comparison: TR-FIA vs. RIA

The choice between TR-FIA and RIA hinges on a careful consideration of several key performance parameters.

FeatureTime-Resolved Fluoroimmunoassay (TR-FIA)Radioimmunoassay (RIA)
Label Lanthanide Chelate (e.g., Europium, Samarium)Radioisotope (e.g., ³H, ¹²⁵I)
Detection Time-Resolved FluorescenceScintillation Counting
Sensitivity High to Very High (femtogram to picogram range)High (picogram range)
Specificity High, dependent on antibody qualityHigh, dependent on antibody quality
Safety Non-radioactive, minimal safety concernsRadioactive, requires specialized handling, licensing, and disposal
Reagent Stability Long shelf-life (years)Short shelf-life (weeks to months) due to radioactive decay
Throughput High, easily adaptable to microplate format and automationModerate, can be adapted to microplates but often more manual
Cost Higher initial instrument cost, lower reagent and disposal costsLower initial instrument cost, higher reagent, handling, and disposal costs
Assay Time Generally shorterCan be longer due to incubation times

Deep Dive into Performance: Supporting Experimental Data

While the theoretical advantages of TR-FIA are clear, a closer look at comparative studies provides concrete evidence of its performance. For instance, a study comparing a TR-FIA for 15-keto-dihydro-PGF2α with a conventional RIA demonstrated that the TR-FIA offered a wider working range and a higher sample throughput. The sensitivity of both assays was comparable, but the TR-FIA eliminated the need for radioactive tracers and the associated regulatory burdens.

Another key advantage of TR-FIA is the stability of the lanthanide labels. Unlike radioisotopes that undergo continuous decay, these labels are stable for years, leading to greater lot-to-lot consistency and reduced reagent waste.

Experimental Protocols: A Practical Guide

The following are generalized, step-by-step protocols for the quantification of a prostaglandin (e.g., PGE₂) using both TR-FIA and RIA. It is crucial to note that these are templates and should be optimized based on the specific antibody, tracer, and instrumentation used.

Prostaglandin TR-FIA Protocol (Competitive Format)
  • Coating of Microplate: A secondary antibody (e.g., anti-rabbit IgG) is coated onto the microplate wells.

  • Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

  • Competitive Reaction: Standards, controls, and samples are added to the wells, followed by the addition of a specific primary antibody against the prostaglandin and a lanthanide-labeled prostaglandin conjugate. The plate is then incubated.

  • Washing: The wells are washed to remove unbound reagents.

  • Enhancement: An enhancement solution is added to each well. This solution dissociates the lanthanide ions from the conjugate and forms a new, highly fluorescent chelate.

  • Measurement: The time-resolved fluorescence is measured in a fluorometer.

Prostaglandin RIA Protocol (Competitive Format)
  • Assay Setup: Standards, controls, and samples are pipetted into tubes.

  • Addition of Reagents: A specific primary antibody against the prostaglandin and a radiolabeled prostaglandin tracer are added to each tube.

  • Incubation: The tubes are incubated to allow for competitive binding to occur.

  • Separation: A separation reagent (e.g., a second antibody or charcoal) is added to precipitate the antibody-bound fraction.

  • Centrifugation: The tubes are centrifuged to pellet the antibody-bound fraction.

  • Decanting: The supernatant containing the free fraction is decanted.

  • Counting: The radioactivity of the pellet (bound fraction) is measured in a gamma or beta counter.

Conclusion: Making the Right Choice for Your Research

Both TR-FIA and RIA are powerful techniques for the quantification of prostaglandins. RIA has a long and established history, and for laboratories already equipped and licensed for radiochemical work, it remains a viable option. However, for new laboratories or those looking to upgrade their immunoassay capabilities, TR-FIA presents a compelling alternative.

The key advantages of TR-FIA, including its non-radioactive nature, high sensitivity, long reagent stability, and amenability to high-throughput automation, make it a superior choice for many applications in modern research and drug development. The elimination of radioactive waste and the associated safety and regulatory burdens further solidifies its position as the more forward-looking technology for prostaglandin analysis.

References

  • Soini, E., & Kojola, H. (1983). Time-resolved fluorometer for lanthanide chelates-a new generation of nonisotopic immunoassays. Clinical Chemistry, 29(1), 65-68. [Link]

  • Hemmilä, I., Dakubu, S., Mukkala, V. M., Siitari, H., & Lövgren, T. (1984). Europium as a label in time-resolved immunofluorometric assays. Analytical biochemistry, 137(2), 335-343. [Link]

  • Watanabe, T., Hayashi, S., Haba, R., Ohno, M., & Kumagai, H. (1996). A time-resolved fluoroimmunoassay for 15-keto-dihydro-PGF2 alpha. Prostaglandins, leukotrienes, and essential fatty acids, 54(5), 325-330. [Link]

  • Diamandis, E. P., & Christopoulos, T. K. (1991). The biotin-streptavidin system: principles and applications in biotechnology. Clinical chemistry, 37(5), 625-636. [Link]

  • Yalow, R. S., & Berson, S. A. (1960). Immunoassay of endogenous plasma insulin in man. The Journal of clinical investigation, 39(7), 1157-1175. [Link]

Beyond the Gold Standard: Optimizing Biotin-Streptavidin Competition for Ultrasensitive Detection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Biotin-Streptavidin (B-SA) interaction is the cornerstone of affinity-based biosensing, boasting a dissociation constant (


) that approaches covalent bond strength. However, in the realm of sensitive biomolecule detection —particularly for small molecules requiring competitive assay formats—the "strongest" bond is not always the optimal choice.

This guide objectively compares the classic Streptavidin system against emerging alternatives (NeutrAvidin, Anti-Biotin Antibodies, and Orthogonal Haptens). We analyze performance based on sensitivity (LOD) , kinetic reversibility , and susceptibility to interference (the "Biotin Problem").

The Physics of Competition: Why Matters

In competitive immunoassays (essential for detecting haptens like steroids, toxins, and metabolites), the signal is inversely proportional to the analyte concentration. The sensitivity of these assays is governed not just by the affinity of the capture antibody, but by the valency and background noise of the detection system.

The Thermodynamics of Binding Systems
FeatureStreptavidin (SA)NeutrAvidinAnti-Biotin Antibody (mAb)Digoxigenin (Dig)/Anti-Dig
Source Streptomyces avidiniiDeglycosylated AvidinMurine/Rabbit HybridomaDigitalis plant extract
Affinity (

)




Isoelectric Point (pI) 5.0 - 6.06.3 (Neutral)N/A (IgG structure)N/A
Nonspecific Binding Low (no carbohydrates)Lowest (no carbohydrates/Rry-sequence)Moderate (Fc interactions)Very Low
Interference Risk High (Endogenous Biotin)High (Endogenous Biotin)High (Endogenous Biotin)Zero (Bio-orthogonal)
Expert Insight: The Sensitivity Paradox

While Streptavidin's high affinity is desirable for capturing low-abundance targets, it becomes a liability in competitive elution protocols or when the background noise (NSB) increases due to the protein's sticky nature. NeutrAvidin often outperforms native Streptavidin in sensitivity because it lacks the RYD sequence (an RGD-like sequence) that binds to cell surface adhesion receptors, significantly lowering the Limit of Detection (LOD).

The "Biotin Interference" Crisis

For researchers working with clinical samples (plasma/serum), the B-SA system faces a critical failure mode: Exogenous Biotin Interference .

With the rise of high-dose biotin supplements (up to 10 mg/day for hair/nail health), plasma biotin levels can exceed 100 ng/mL. In a competitive assay format:

  • Mechanism: Free biotin in the sample competes with the Biotinylated-Analog for the Streptavidin binding sites.

  • Result: Reduced signal.

  • Interpretation: Since Competitive Assays are "Signal Down = Concentration Up," biotin interference causes False Positive (falsely high) results for the analyte.

Critical Warning: If your target analyte is a biomarker for a condition requiring precise quantification (e.g., Troponin, TSH), the B-SA system requires rigorous sample pretreatment (streptavidin agarose pre-clearing) or a switch to an orthogonal system like Digoxigenin.

Visualizing the Workflow & Interference

The following diagram illustrates the standard competitive workflow and where the interference occurs.

CompetitiveAssay cluster_0 Step 1: Competition cluster_1 Step 2: Detection CaptureAb Immobilized Capture Ab Analyte Sample Analyte (Target) CaptureAb->Analyte Specific Binding BioAnalog Biotinylated Analog CaptureAb->BioAnalog Competitive Binding SA_HRP Streptavidin-HRP Conjugate BioAnalog->SA_HRP High Affinity Interaction Signal Colorimetric Signal SA_HRP->Signal Catalysis Interference Exogenous Biotin (Interference) Interference->SA_HRP BLOCKS Binding Site

Figure 1: Competitive Assay Mechanism showing the "False Positive" interference pathway where exogenous biotin blocks the reporter enzyme.

Experimental Protocol: Optimized Competitive ELISA

System: Biotin-Streptavidin (Optimized for Small Molecules)

This protocol incorporates a high-salt wash and NeutrAvidin to minimize non-specific binding (NSB), improving the signal-to-noise ratio.

Reagents
  • Capture Antibody: Affinity-purified monoclonal antibody (mAb) against target.

  • Tracer: Biotinylated-Analyte (Hapten-Biotin).

  • Reporter: NeutrAvidin-HRP (Thermo Fisher #31001).

  • Blocking Buffer: 1% BSA + 5% Sucrose in PBS (Sucrose stabilizes the coated protein).

Step-by-Step Methodology
  • Coating:

    • Dilute Capture mAb to 1-5 µg/mL in Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL/well to a high-binding microplate (e.g., Corning Costar 9018).

    • Incubate overnight at 4°C.

  • Blocking (Critical for Sensitivity):

    • Wash plate 3x with PBS-T (0.05% Tween-20).

    • Add 300 µL Blocking Buffer . Incubate 2 hours at RT.

    • Why? Incomplete blocking is the #1 cause of poor sensitivity in competitive assays.

  • Competition Step:

    • Prepare standards and samples.

    • Add 50 µL of Sample/Standard.

    • Immediately add 50 µL of Biotinylated-Tracer (optimized concentration determined by checkerboard titration).

    • Incubate 1 hour at RT with shaking (500 rpm).

    • Note: Simultaneous addition ensures true competition.

  • Detection:

    • Wash plate 4x with High-Salt PBS-T (PBS + 0.5M NaCl + 0.05% Tween).

    • Why? High salt disrupts weak non-specific interactions, lowering background.

    • Add 100 µL NeutrAvidin-HRP (1:5000 to 1:20,000 dilution).

    • Incubate 30 mins at RT.

  • Readout:

    • Wash 5x with standard PBS-T.

    • Add 100 µL TMB Substrate. Develop for 15 mins. Stop with 1M H2SO4.

    • Read OD at 450 nm.

Decision Matrix: Choosing the Right System

When should you abandon the "Gold Standard"? Use this logic flow to determine the optimal system for your specific application.

DecisionTree Start Start: Select Detection System SampleType Is the sample Clinical Serum/Plasma? Start->SampleType Sensitivity Is Ultrasensitivity (pg/mL) required? SampleType->Sensitivity No (Buffer/Cell Lysate) UseDig USE DIGOXIGENIN / ANTI-DIG (Avoids Biotin Interference) SampleType->UseDig Yes (Risk of Interference) UseNeutr USE NEUTRAVIDIN (Low Background, High Sensitivity) Sensitivity->UseNeutr Yes (Need Low NSB) UseSA USE STREPTAVIDIN (Standard Applications) Sensitivity->UseSA No (Robustness preferred) UseAntiBio USE ANTI-BIOTIN ANTIBODY (If elution/reversibility needed) Sensitivity->UseAntiBio Special Case: Reversibility

Figure 2: Selection logic for competitive binding systems based on sample matrix and sensitivity requirements.

References

  • Diamandis, E. P., & Christopoulos, T. K. (1991). The Biotin-(Strept)Avidin System: Principles and Applications in Biotechnology. Clinical Chemistry, 37(5), 625-636.

  • Thermo Fisher Scientific. (n.d.). Avidin-Biotin Technical Handbook. Thermo Fisher Scientific Learning Centers.

  • U.S. Food and Drug Administration (FDA). (2019). The FDA Warns that Biotin May Interfere with Lab Tests: FDA Safety Communication.

  • Wilchek, M., & Bayer, E. A. (1988). The Avidin-Biotin Complex in Bioanalytical Applications. Analytical Biochemistry, 171(1), 1-32.

  • Pike, A. C., et al. (2016). High sensitivity detection of biotin-labeled molecules using NeutrAvidin. Journal of Immunological Methods, 436, 45-52.

Safety Operating Guide

Prostaglandin F2α-biotin proper disposal procedures

Operational Guide: Safe Handling and Disposal of Prostaglandin F2 -Biotin

Executive Safety Directive

Status: High-Risk Bioactive Lipid Primary Hazard: Reproductive Toxicity (Presumed Abortifacient)

As researchers, we often treat biotinylated tracers as benign secondary reagents. This is a critical error when working with Prostaglandin F2


-Biotin (PGF2

-Biotin)

The Golden Rule of PGF2


 Disposal:

Material Characterization & Hazard Profile

To dispose of a chemical safely, one must understand its stability and reactivity. PGF2

not
Physicochemical Safety Data
ParameterSpecificationOperational Implication
Molecular Class Eicosanoid / Fatty Acid DerivativeLipophilic; penetrates nitrile gloves over time. Double-gloving recommended.
GHS Classification Danger Requires segregation from general waste streams.
Hazard Statements H360 : May damage fertility or the unborn child.H302 : Harmful if swallowed.Zero-tolerance for drain disposal.
Solubility DMSO, Ethanol, DMFOrganic solvents facilitate skin absorption; handle solvated forms with extreme caution.
Stability Stable for months at -20°CEnvironmental persistence is a concern; requires high-temp incineration.

Biological Rationale for Strict Disposal (The "Why")

Understanding the mechanism enforces the protocol. We do not simply bin this chemical because it binds the FP receptor (Prostaglandin F receptor), triggering a calcium signaling cascade that forces smooth muscle contraction.

Below is the signaling pathway that makes this compound an exposure risk, visualized to highlight the physiological cascade.

PGF2a_SignalingPGF2aPGF2α-Biotin(Exposure)FP_RecFP Receptor(Gq-coupled)PGF2a->FP_Rec BindsPLCPhospholipase C(Activation)FP_Rec->PLC ActivatesIP3IP3 GenerationPLC->IP3 Cleaves PIP2Ca_ReleaseIntracellular Ca2+ReleaseIP3->Ca_Release ER EffluxResponseSmooth MuscleContraction(Bronchoconstriction/Uterine)Ca_Release->Response Actin-Myosin Interaction

Figure 1: The physiological cascade triggered by PGF2

Integrated Disposal Workflows

This protocol utilizes a segregated stream approach . Do not mix PGF2

Incineration
Workflow A: Liquid Waste (Stock & Assay Buffers)

Applicability: Expired stock solutions (DMSO/Ethanol), leftover assay supernatants.

  • Container Selection: Use a dedicated High-Density Polyethylene (HDPE) or glass waste container.

  • Labeling: Mark clearly with "P-List/Acute Toxin" or "Reproductive Toxin" tags depending on local regulations (e.g., RCRA guidelines in the US).

    • Text: "Contains Prostaglandin F2

      
       - Reproductive Toxin."
      
  • Solvent Compatibility: Ensure the waste stream is compatible with the solvent (e.g., if in DMSO, use the "Organic Solvent" stream; if in PBS, use "Aqueous Toxic").

  • Final Disposal: Hand off to Environmental Health & Safety (EHS) for High-Temperature Incineration .

Workflow B: Solid Waste (Consumables)

Applicability: Pipette tips, microcentrifuge tubes, gloves, weighing boats.

  • Primary Containment: Place all contaminated solids immediately into a clear, sealable biohazard bag or a dedicated solid chemical waste bag.

  • Secondary Containment: Do not place this bag in the general trash. Place it inside a rigid secondary container labeled "Cytotoxic/Reproductive Toxin Solids."

  • Deactivation (Surface): If a surface is contaminated, wipe with 10% bleach (sodium hypochlorite) followed by 70% ethanol. Dispose of the wipes in the solid toxic waste, not the trash.

Workflow C: Sharps (Needles/Syringes)

Applicability: Injection studies.

  • Immediate Segregation: Never recap needles.

  • Container: Use a red sharps container specifically tagged for Chemical Hazards .

  • Note: Standard sharps bins are often autoclaved and landfilled. You must verify with EHS that your sharps bin will be incinerated due to the chemical contamination.

Decision Logic for Waste Stream Segregation

Follow this logic gate to ensure compliance and safety.

Disposal_LogicStartWaste GeneratedTypePhysical State?Start->TypeLiquidLiquidType->LiquidSolidSolid/ConsumableType->SolidSharpsSharps/NeedlesType->SharpsSolventSolvent Base?Liquid->SolventIncinerate_SolidDouble BaggedChem-Contaminated Waste(Incineration)Solid->Incinerate_Solid Do NOT AutoclaveIncinerate_SharpChem-Sharps Bin(Incineration)Sharps->Incinerate_SharpOrgOrganic (DMSO/EtOh)Solvent->Org >10% OrganicAqAqueous (PBS/Media)Solvent->Aq Mostly WaterIncinerate_LiqChemical Waste Stream(Incineration)Org->Incinerate_LiqAq->Incinerate_Liq

Figure 2: Decision matrix for PGF2

Emergency Spill Response Protocol

In the event of a spill of stock solution (>1 mg/mL):

  • Evacuate & Alert: Clear the immediate area. Alert lab personnel.

  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles. If the spill is large or aerosolized, respiratory protection (N95 or respirator) is advised.

  • Containment: Cover the spill with absorbent pads (pig mats) to prevent spreading.

  • Neutralization/Cleanup:

    • Absorb the liquid.

    • Clean the area with a soap/water solution (to solubilize the lipid) followed by 70% Ethanol.

    • Crucial: Do not just use water; PGF2

      
       is hydrophobic and will just spread. You must use a surfactant or organic solvent to lift it.
      
  • Disposal: All cleanup materials must go into the Solid Toxic Waste stream (Workflow B).

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Reproductive Hazards - Chemical Hazards. United States Department of Labor. Retrieved from [Link]

  • University of California, San Diego (UCSD) Environment, Health & Safety. (n.d.). Hazardous Waste Management - Chemical Waste. Retrieved from [Link]

Personal protective equipment for handling Prostaglandin F2α-biotin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Profile

Compound: Prostaglandin F2α-biotin (PGF2α-biotin) Primary Hazard Class: Reproductive Toxin / Smooth Muscle Agonist Operational Risk Level: High (Requires BSL-2 practices within Chemical Hygiene standards)

As researchers, we often underestimate biotinylated conjugates, assuming the "tag" neutralizes the bioactive payload. This is a dangerous fallacy. Prostaglandin F2α (PGF2α) is a potent agonist of the FP receptor. While biotinylation occurs at the C-1 carboxyl group (typically), preventing immediate receptor binding in some conformations, enzymatic hydrolysis or spontaneous degradation in solution can release the free acid (parent PGF2α).

Furthermore, PGF2α is a potent abortifacient (induces uterine contraction) and bronchoconstrictor . Handling this compound requires a zero-exposure mindset, particularly for personnel who are pregnant, planning to conceive, or asthmatic.

The "Solvent Vector" Risk

The greatest risk is not just the lipid, but the solvent system . PGF2α-biotin is frequently reconstituted in DMSO or Ethanol . These solvents act as permeation enhancers, effectively shuttling the bioactive lipid through standard latex gloves and into the bloodstream.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling PGF2α-biotin in both lyophilized and solubilized forms.

Body ZonePPE RequirementMaterial Science & Rationale
Hand Protection Double-Gloving (Nitrile) Outer: Standard Nitrile (4 mil). Inner: High-dexterity Nitrile. Why: Latex degrades rapidly in organic solvents (DMSO/Ethanol). Double gloving provides a breakthrough time buffer. If the outer glove is splashed, doff immediately.
Respiratory Engineering Control (Primary) Fume Hood / BSC: All open-vessel handling must occur inside a certified chemical fume hood or Class II Type B2 BSC (100% exhaust). Why: Aerosolization of the powder during weighing is the primary inhalation risk.
Eye/Face Chemical Splash Goggles ANSI Z87.1 Compliant: Safety glasses are insufficient. Why: A splash to the eye provides a direct mucosal route for rapid systemic absorption of the prostaglandin.
Body Lab Coat + Tyvek Sleeves Polypropylene/Tyvek: Standard cotton coats absorb spills. Use impervious sleeve guards if working with volumes >5mL to prevent forearm absorption.

Mechanism of Toxicity

Understanding the biological pathway reinforces the need for strict PPE. The diagram below illustrates why exposure leads to systemic smooth muscle effects.

PGF2_Toxicity Exposure Dermal/Inhalation Exposure Systemic Systemic Circulation (Facilitated by DMSO/EtOH) Exposure->Systemic Absorption Hydrolysis Linker Hydrolysis (Release of Free PGF2α) Systemic->Hydrolysis Esterases Receptor FP Receptor Binding Hydrolysis->Receptor High Affinity Signaling Gq Protein Activation Receptor->Signaling Calcium Intracellular Ca2+ Mobilization Signaling->Calcium Effect Smooth Muscle Contraction Calcium->Effect Bronchoconstriction Uterine Contraction

Figure 1: Mechanism of Action. Note that solvent carriers (DMSO) accelerate the transition from Exposure to Systemic Circulation, while biological esterases can reactivate the biotinylated compound.

Operational Protocol: Step-by-Step Handling

This protocol is designed to isolate the user from the compound completely.

Phase 1: Preparation
  • Verification: Confirm fume hood is operating at face velocity of 80–100 fpm.

  • Barrier Prep: Don double nitrile gloves. Inspect for micro-tears by inflating them slightly with air before donning.

  • Materials: Place a plastic-backed absorbent pad in the hood. This captures any micro-droplets and facilitates easy disposal.

Phase 2: Reconstitution (High Risk)

The moment of highest risk is adding solvent to the lyophilized powder, which can create aerosols.

  • Venting: If the vial is sealed under vacuum, insert a small gauge needle (e.g., 25G) to equalize pressure before adding solvent to prevent "puff-back" of powder.

  • Solvent Addition: Slowly add the solvent (Ethanol/DMSO) down the side of the vial wall.

  • Dissolution: Do not vortex vigorously. Swirl gently or use a pipette to mix. Vortexing creates aerosols that can escape when the tube is opened.

Phase 3: Usage & Transfer
  • Pipetting: Use barrier tips (filter tips) exclusively to prevent contamination of the pipette shaft.

  • Containment: Keep the vial capped whenever not actively withdrawing liquid.

  • Spill Response: If a drop falls on the absorbent pad, circle it with a marker (date/time). If a drop hits the glove, stop immediately , remove the outer glove inside the hood, wash the inner glove with soap/water, and re-glove.

Phase 4: Decontamination & Disposal
  • Surface Decon: Wipe down the work area with 10% bleach solution followed by 70% ethanol. The bleach helps oxidize the lipid structure.

  • Waste Segregation:

    • Solids: Vials, tips, and gloves go into Hazardous Chemical Waste (Incineration stream). Do not use general biohazard bins (autoclaving does not destroy the chemical).

    • Liquids: Collect in a dedicated glass container labeled "Prostaglandin Waste + [Solvent Name]."

Emergency Procedures

ScenarioImmediate Action
Skin Contact 1. Remove contaminated clothing/gloves immediately. 2. Wash area with copious soap and water for 15 minutes. 3. Do not use ethanol to wash skin (increases absorption).
Eye Contact 1. Flush eyes at station for 15 minutes, holding eyelids open. 2. Seek medical attention immediately.
Inhalation 1. Move to fresh air. 2. If breathing is difficult (bronchospasm), administer oxygen if trained. Call Emergency Services.

Logic of Safety: The Barrier Workflow

The following diagram details the decision logic for the handling workflow, emphasizing the "Stop/Go" safety checks.

Handling_Workflow Start Start: PGF2α-biotin Handling CheckPPE Check PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE CheckHood Hood Airflow Check CheckPPE->CheckHood SolventSelect Solvent Selection: DMSO or Ethanol? CheckHood->SolventSelect HighRisk HIGH RISK MODE: Permeation Enhancer Active SolventSelect->HighRisk Yes Reconstitute Reconstitute: Pressure Equalization + Gentle Swirl HighRisk->Reconstitute Spill Spill Detected? Reconstitute->Spill Decon Doff Outer Glove -> Wash -> Re-glove Spill->Decon Yes Waste Disposal: Chemical Incineration Stream Spill->Waste No Decon->Reconstitute

Figure 2: Operational Workflow. The "High Risk Mode" highlights the increased danger when permeation enhancers (solvents) are introduced.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). Dinoprost (Prostaglandin F2alpha) Compound Summary. National Library of Medicine. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prostaglandin F2α-biotin
Reactant of Route 2
Reactant of Route 2
Prostaglandin F2α-biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.